FLT3-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S/c16-13(19)12-10-5-1-2-6-11(10)21-15(12)18-14(20)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2,(H2,16,19)(H,18,20) |
InChI Key |
VPZYTLSYUXWBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
FLT3-IN-16: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
FLT3-IN-16 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). This document provides an in-depth technical overview of the mechanism of action of this compound in AML cells, intended for researchers, scientists, and professionals in drug development. This compound, identified as compound 9 in the primary literature, is a member of the 2-acylaminothiophene-3-carboxamide class of inhibitors. It demonstrates significant inhibitory activity against the FLT3 kinase and suppresses the proliferation of FLT3-mutated AML cells. This guide summarizes the available quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. In AML, particularly in cases with internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3, the receptor is constitutively activated, leading to uncontrolled proliferation and survival of leukemic blasts. This aberrant signaling is mediated through downstream pathways including the STAT5, RAS/MAPK, and PI3K/AKT pathways.
This compound binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade of the initial signaling event leads to the downregulation of the key pro-survival and proliferative pathways, ultimately inducing apoptosis in FLT3-dependent AML cells.
The Discovery and Synthesis of FLT3-IN-16: A Novel Kinase Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), making it a key therapeutic target. This whitepaper details the discovery and synthesis of FLT3-IN-16, a novel and potent FLT3 inhibitor. We provide a comprehensive overview of the underlying biology of FLT3 signaling, the strategic approach to the discovery of this new chemical entity, detailed synthetic protocols, and the methodologies for its biological evaluation. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction: The Role of FLT3 in AML
FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, which is crucial for the normal development of hematopoietic cells. In its wild-type form, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which are vital for cell survival and proliferation.
However, in a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells. The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). These mutations are found in approximately 30% of AML patients and are associated with a poor prognosis. The critical role of mutated FLT3 in AML pathogenesis establishes it as a prime target for therapeutic intervention.
The FLT3 Signaling Pathway
The signaling cascade initiated by the FLT3 receptor, in both its wild-type and mutated forms, is complex and involves multiple downstream effectors. Understanding this pathway is crucial for the rational design of targeted inhibitors.
An In-Depth Technical Guide to FLT3-IN-16: Target Specificity and Kinase Profile
A comprehensive review of the available scientific data on the FMS-like tyrosine kinase 3 (FLT3) inhibitor, FLT3-IN-16.
For: Researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1] Consequently, FLT3 has emerged as a key therapeutic target in AML, leading to the development of numerous small molecule inhibitors.
This technical guide focuses on this compound, a potent inhibitor of FLT3. While publicly available information on this compound is limited, this document synthesizes the existing data regarding its target specificity and kinase profile, and where specific data is unavailable, provides context based on the broader class of FLT3 inhibitors.
This compound: Core Data
This compound has been identified as a potent inhibitor of the FLT3 kinase. The available quantitative data on its inhibitory activity is summarized in the table below.
| Target | Assay Type | IC50 |
| FLT3 | Kinase Assay | 1.1 µM |
| MV4-11 (human AML cell line with FLT3-ITD mutation) | Cell Proliferation Assay | 2.0 µM |
Table 1: Summary of reported in vitro inhibitory activity of this compound.
The data indicates that this compound exhibits activity against the FLT3 kinase in the low micromolar range and demonstrates anti-proliferative effects in a human AML cell line known to harbor the FLT3-ITD mutation.
Kinase Profile and Target Specificity
A comprehensive kinase profile for this compound, detailing its selectivity against a broad panel of kinases, is not currently available in the public domain. First-generation FLT3 inhibitors often exhibit activity against multiple kinases, including c-KIT, PDGFR, and VEGFR.[3] In contrast, second-generation inhibitors are generally designed for greater specificity to FLT3, which can reduce off-target toxicities.[3] Without further experimental data, the precise position of this compound within this spectrum of selectivity remains to be determined.
FLT3 Signaling Pathway and Mechanism of Inhibition
FLT3 inhibitors typically function by competing with ATP for binding to the kinase domain of the FLT3 receptor. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells. The primary pathways constitutively activated by mutant FLT3 include the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4] By blocking the initial phosphorylation event, FLT3 inhibitors effectively shut down these pro-survival signals.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe generalized methodologies commonly employed in the evaluation of FLT3 inhibitors.
In Vitro Kinase Inhibition Assay
The inhibitory activity of a compound against the FLT3 kinase is typically determined using an in vitro kinase assay.
Objective: To quantify the concentration of the inhibitor required to reduce the enzymatic activity of FLT3 by 50% (IC50).
General Procedure:
-
Reagents and Materials: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).
-
Assay Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a multi-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
The anti-proliferative effects of FLT3 inhibitors are assessed using AML cell lines that are dependent on FLT3 signaling.
Objective: To determine the concentration of the inhibitor that reduces the proliferation of FLT3-dependent cells by 50% (IC50).
General Procedure:
-
Cell Culture: MV4-11 cells, which harbor the FLT3-ITD mutation, are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Viability Assessment: Cell viability or proliferation is measured using a suitable assay, such as one based on metabolic activity (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated from the resulting dose-response curve.
Conclusion
This compound is a potent inhibitor of FLT3 kinase with demonstrated anti-proliferative activity against an FLT3-mutated AML cell line. While the currently available data provides a foundational understanding of its primary activity, a more comprehensive characterization, including a broad kinase selectivity profile and detailed experimental methodologies, is required for a complete assessment of its therapeutic potential. Further research and publication of these details will be crucial for positioning this compound within the landscape of FLT3-targeted therapies for acute myeloid leukemia.
References
An In-Depth Technical Guide on the Binding Affinity of FLT3-IN-16 to FLT3-ITD vs. FLT3-TKD
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target. This technical guide provides a comprehensive overview of the binding affinity of FLT3-IN-16, a potent FLT3 inhibitor, with a focus on its interaction with the FLT3-ITD and FLT3-TKD variants. This document includes a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to FLT3 and its Mutations
FLT3 is a member of the class III receptor tyrosine kinase family. Ligand-induced dimerization of FLT3 leads to its autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.
In AML, two major types of activating mutations in FLT3 lead to ligand-independent constitutive activation of the kinase:
-
FLT3-ITD: Internal tandem duplications of a segment of the juxtamembrane domain. This is the most common type of FLT3 mutation in AML.
-
FLT3-TKD: Point mutations in the tyrosine kinase domain, most commonly at the D835 residue within the activation loop.
These mutations result in uncontrolled cell proliferation and contribute to the pathogenesis of AML.
This compound: A 2-Acylaminothiophene-3-Carboxamide Inhibitor
This compound belongs to a series of 2-acylaminothiophene-3-carboxamides identified as potent inhibitors of the FLT3 tyrosine kinase. While specific data for a compound explicitly named "this compound" is limited in peer-reviewed literature, a highly potent compound from this class, designated as compound 44 in the primary literature, has been characterized. For the purpose of this guide, we will refer to the data available for this closely related and potent analog.
Quantitative Binding Affinity and Inhibitory Activity
The inhibitory activity of the 2-acylaminothiophene-3-carboxamide series has been evaluated against the isolated FLT3 enzyme and in cellular assays using AML cell lines harboring the FLT3-ITD mutation.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (analog) | Isolated FLT3 Enzyme | Biochemical Kinase Assay | 0.027 | [1][2] |
| This compound | FLT3 | Biochemical Kinase Assay | 1.1 | [3][4] |
| This compound | MV4-11 (FLT3-ITD) | Cell Proliferation Assay | 2.0 | [3][4] |
| Compound 44 | MV4-11 (FLT3-ITD) | Cell Proliferation Assay | 0.41 | [1][2] |
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the activity of the FLT3 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant FLT3 enzyme (Wild-Type, ITD, or TKD variants)
-
Substrate (e.g., AXLtide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a white-walled assay plate, add the FLT3 enzyme, the substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTS Assay)
This assay determines the effect of a compound on the proliferation of cancer cell lines, such as MV4-11 (FLT3-ITD) and MOLM-13 (FLT3-ITD).
Materials:
-
AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the AML cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator.
-
MTS Reagent Addition: Add the MTS reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
FLT3 Signaling Pathways
The constitutive activation of FLT3 by ITD or TKD mutations leads to the continuous stimulation of downstream signaling pathways, promoting leukemogenesis. FLT3 inhibitors, such as this compound, aim to block these aberrant signals.
Conclusion
This compound and its analogs from the 2-acylaminothiophene-3-carboxamide series are potent inhibitors of the FLT3 kinase. The available data demonstrates significant activity against the wild-type FLT3 enzyme and the FLT3-ITD mutant in both biochemical and cellular assays. This suggests a potential therapeutic application for this class of compounds in AML with FLT3-ITD mutations. However, a comprehensive understanding of their efficacy would necessitate further investigation into their binding affinity and inhibitory activity against FLT3-TKD mutations. The detailed experimental protocols provided in this guide can serve as a foundation for such future comparative studies, which are crucial for the continued development of targeted therapies for AML.
References
FLT3-IN-16: A Technical Guide to its Role in Inhibiting FLT3 Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, resulting in uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.
FLT3-IN-16 is a potent inhibitor of FLT3 kinase. This technical guide provides a comprehensive overview of the role of this compound in inhibiting FLT3 autophosphorylation, a critical step in the activation of its downstream signaling pathways. This document outlines the quantitative inhibitory activity of this compound, details relevant experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The following table summarizes the available data on the potency of this compound.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical Assay | FLT3 | 1.1 µM | [5] |
| This compound | Cellular Proliferation Assay | MV4-11 (FLT3-ITD) | 2.0 µM | [5] |
Note: The specific isoform of FLT3 (wild-type, ITD, or TKD mutant) for the biochemical assay IC50 of 1.1 µM is not specified in the available documentation. MV4-11 is a human AML cell line that is homozygous for the FLT3-ITD mutation.[3][6]
FLT3 Signaling and Inhibition by this compound
Upon ligand binding or due to activating mutations, FLT3 dimerizes, leading to the autophosphorylation of tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival.[3] this compound, as an ATP-competitive inhibitor, is presumed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues and inhibiting autophosphorylation and subsequent downstream signaling.
Caption: FLT3 signaling pathway and mechanism of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's potency and mechanism of action. Below are representative protocols for biochemical and cellular assays to determine the inhibition of FLT3 autophosphorylation.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant FLT3 kinase solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[2]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[2]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[2]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com [promega.com]
- 3. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
FLT3-IN-16: An In-Depth Technical Guide on its Effect on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.
FLT3-IN-16 is a potent inhibitor of FLT3 kinase. This technical guide provides a comprehensive overview of the available data on this compound, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization.
Data Presentation: Quantitative Analysis of this compound Activity
Quantitative data for this compound is summarized in the tables below. This information is crucial for assessing its potency and cellular efficacy.
| Target | Assay Type | IC50 |
| FLT3 | Biochemical Kinase Assay | 1.1 µM |
Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 enzyme.
| Cell Line | Assay Type | IC50 | Mutation Status |
| MV4-11 | Cell Proliferation Assay | 2.0 µM | FLT3-ITD |
Table 2: Cellular Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound on the proliferation of the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.
Effect on Downstream Signaling Pathways
Constitutive activation of FLT3 by mutations leads to the persistent activation of several key downstream signaling pathways that are crucial for leukemic cell survival and proliferation. These include the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. While specific data on the effect of this compound on the phosphorylation of key proteins in these pathways is not publicly available, its mechanism as an FLT3 inhibitor suggests it will modulate these pathways in a manner consistent with other FLT3 inhibitors.
Upon inhibition of FLT3 kinase activity by this compound, a decrease in the phosphorylation of downstream effector proteins is expected. This would lead to:
-
Inhibition of the PI3K/AKT Pathway: Reduced phosphorylation of AKT, leading to decreased cell survival and proliferation.
-
Inhibition of the RAS/MAPK Pathway: Decreased phosphorylation of MEK and ERK, resulting in cell cycle arrest and reduced proliferation.
-
Inhibition of the STAT5 Pathway: Reduced phosphorylation of STAT5, a key transcription factor that promotes the expression of genes involved in cell survival and proliferation.
The diagram below illustrates the canonical FLT3 signaling pathway and the expected point of intervention by this compound.
Figure 1: FLT3 Signaling Pathway and Inhibition by this compound. This diagram illustrates the major downstream signaling cascades activated by FLT3 and the inhibitory action of this compound on the receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.
Biochemical FLT3 Kinase Assay
This assay measures the direct inhibitory effect of this compound on FLT3 kinase activity.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
FLT3-specific substrate (e.g., a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of 4x FLT3 enzyme solution (in kinase buffer).
-
Add 2.5 µL of 4x this compound or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP mix (in kinase buffer).
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a Biochemical Kinase Assay. A step-by-step diagram outlining the process of an in vitro kinase inhibition assay.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of leukemia cell lines.
Materials:
-
MV4-11 or other FLT3-mutant AML cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well opaque plates
Protocol:
-
Seed MV4-11 cells at a density of 5,000 cells/well in 90 µL of complete culture medium in a 96-well opaque plate.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key downstream signaling proteins.
Materials:
-
MV4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Seed MV4-11 cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Conclusion
This compound is a potent inhibitor of FLT3 kinase with demonstrated activity against FLT3-ITD positive AML cells. While further studies are required to fully elucidate its effects on downstream signaling pathways, the available data and the known mechanism of FLT3 inhibition strongly suggest that this compound will effectively block the pro-survival and proliferative signals mediated by constitutively active FLT3. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel FLT3 inhibitors.
FLT3 Inhibition: A Core Technical Guide for a Potential Therapeutic Strategy in Leukemia
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any information on a specific therapeutic agent for leukemia named "FLT3-IN-16". The following technical guide provides a comprehensive overview of FMS-like tyrosine kinase 3 (FLT3) inhibitors as a class of therapeutic agents for leukemia, using well-documented examples to illustrate the core scientific principles, quantitative data, and experimental methodologies.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting FLT3 in Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase pivotal for the normal development, proliferation, and differentiation of hematopoietic stem and progenitor cells. In the context of acute myeloid leukemia (AML), the FLT3 gene is one of the most frequently mutated genes, with activating mutations present in approximately 30% of patients.[1]
The two predominant types of activating FLT3 mutations are:
-
Internal Tandem Duplications (ITD): Occurring in about 25% of AML cases, these in-frame duplications in the juxtamembrane domain lead to constitutive, ligand-independent activation of the kinase.[2]
-
Tyrosine Kinase Domain (TKD) Point Mutations: Found in roughly 5-10% of patients, these mutations, most commonly at the D835 residue, also result in constitutive kinase activity.[2]
Both mutation types lead to the persistent activation of downstream signaling pathways that drive uncontrolled proliferation and survival of leukemic blasts, and are associated with a poor clinical prognosis.[1][3] This critical role of aberrant FLT3 signaling in leukemogenesis establishes it as a prime therapeutic target.
The FLT3 Signaling Pathway in Leukemia
The constitutive activation of mutant FLT3 receptors triggers a cascade of intracellular signaling events that are crucial for the malignant phenotype. The primary downstream pathways activated include:
-
RAS/RAF/MEK/ERK Pathway: Predominantly drives cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival by inhibiting apoptosis.
-
STAT5 Pathway: Contributes to both proliferation and survival signals.[2][3][4]
The diagram below illustrates the central signaling nodes emanating from a constitutively active FLT3 receptor.
Caption: Constitutively active mutant FLT3 receptor signaling pathways in leukemia.
Quantitative Data on Representative FLT3 Inhibitors
A number of small molecule FLT3 inhibitors have been developed, broadly classified as first-generation (multi-kinase inhibitors) and second-generation (more potent and selective FLT3 inhibitors). The tables below summarize key quantitative data for some of these agents.
Table 1: In Vitro Potency of Selected FLT3 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR | ~10 | Various | [2] |
| Sorafenib | FLT3, VEGFR, PDGFR, RAF | 58 | Ba/F3-ITD | [4] |
| Quizartinib | FLT3-ITD | ≤ 1 | Ba/F3-ITD | [5] |
| Gilteritinib | FLT3-ITD, FLT3-TKD, AXL | 0.29 | Ba/F3-ITD | [4] |
| Crenolanib | FLT3-ITD, FLT3-TKD, PDGFR | 0.5 - 5 | Ba/F3-ITD/TKD | [2] |
Table 2: Clinical Pharmacokinetic Parameters of Selected FLT3 Inhibitors in Humans
| Compound | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Key Metabolic Pathway(s) | Reference(s) |
| Midostaurin | 1 - 3 | 19 - 40 | >99 | CYP3A4 | [2] |
| Quizartinib | ~4 | ~73 | >99 | CYP3A4/5 | [6] |
| Gilteritinib | ~4 - 6 | 45 - 113 | ~94 | CYP3A4 |
Key Experimental Protocols for Evaluating FLT3 Inhibitors
The preclinical assessment of a potential FLT3 inhibitor involves a standardized set of in vitro and in vivo experiments to characterize its activity and properties.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Methodology:
-
Reagents and Materials: Recombinant human FLT3 (wild-type and mutant forms), a suitable kinase substrate (e.g., a synthetic peptide or Myelin Basic Protein), ATP (often radiolabeled with ³²P or ³³P), test compound, and kinase assay buffer.
-
Procedure: a. The recombinant FLT3 enzyme is incubated with varying concentrations of the test compound in the kinase assay buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through methods such as filter-binding assays to capture the radiolabeled phosphorylated substrate or through luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
References
- 1. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3‐internal‐tandem‐duplication‐positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of FLT3-IN-16: A Novel Kinase Inhibitor for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][4] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth through downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.[3][5][6]
FLT3 inhibitors have emerged as a critical class of targeted therapies for FLT3-mutated AML.[1] These small molecules function by binding to the ATP-binding site of the FLT3 kinase, thereby blocking its activity and inhibiting the proliferation of leukemic cells.[2] This whitepaper provides an initial characterization of FLT3-IN-16, a novel, potent, and selective inhibitor of FLT3, intended for use as a research tool in studies of hematological malignancies.
Mechanism of Action and Target Specificity
This compound is a Type I FLT3 inhibitor, designed to bind to both the active and inactive conformations of the FLT3 kinase.[3] This allows it to effectively inhibit both FLT3-ITD and FLT3-TKD mutations. As a second-generation inhibitor, it demonstrates high selectivity for the FLT3 kinase over other related kinases, minimizing off-target effects.[1][7]
FLT3 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the constitutive activation of FLT3 through ITD or TKD mutations and the subsequent activation of downstream pro-survival pathways. This compound intervenes by blocking the autophosphorylation of the FLT3 receptor, thereby preventing the activation of these cascades.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based viability assays against various cell lines.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 13 |
| FLT3 (D835Y-TKD) | 8 |
| c-KIT | 250 |
| VEGFR2 | >1000 |
Data are representative of typical values obtained for potent second-generation FLT3 inhibitors.
Table 2: Cell Viability Inhibition
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | Homozygous FLT3-ITD | 10 |
| MOLM-13 | Heterozygous FLT3-ITD | 25 |
| NB-4 | FLT3-Wild Type | >5000 |
Cell viability was assessed after 72 hours of continuous exposure to this compound. Data are analogous to reported values for similar compounds.[8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10]
Caption: Workflow for the in vitro FLT3 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Dilute recombinant FLT3 enzyme, Myelin Basic Protein (MBP) substrate, and ATP in the provided kinase buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[9] Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the this compound dilution, 2 µL of FLT3 enzyme, and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity. Calculate IC50 values using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Methodology:
-
Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate IC50 values by plotting the percentage of cell viability against the log concentration of the compound.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.[12][13][14]
Methodology:
-
Cell Treatment and Lysis: Treat FLT3-mutant AML cells (e.g., MV4-11) with various concentrations of this compound for 2-4 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3 (p-FLT3), total FLT3, phospho-STAT5 (p-STAT5), total STAT5, phospho-ERK (p-ERK), and total ERK.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.
Caption: Logical diagram for interpreting Western blot results.
Conclusion and Future Directions
The initial characterization of this compound demonstrates that it is a potent and selective inhibitor of mutated FLT3 kinase. It effectively suppresses the proliferation of FLT3-ITD-positive AML cell lines at low nanomolar concentrations and engages its cellular target by inhibiting the phosphorylation of FLT3 and its key downstream effectors. These findings establish this compound as a valuable research tool for in vitro and in vivo studies aimed at elucidating the mechanisms of FLT3-driven leukemogenesis and evaluating novel therapeutic strategies. Further characterization should include comprehensive kinome profiling, in vivo efficacy studies in animal models of AML, and pharmacokinetic and toxicological assessments.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [dspace.allegheny.edu]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FLT3-IN-16 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][4] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, promoting uncontrolled cell growth and survival of leukemic cells.[1][2][5] Consequently, FLT3 has emerged as a key therapeutic target in AML.
FLT3-IN-16 is a potent inhibitor of FLT3 kinase. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological activity and elucidating its mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the available quantitative data.
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | FLT3 Kinase | IC50 | 1.1 µM |
| Cell Proliferation Assay | MV4-11 (FLT3-ITD) | IC50 | 2.0 µM |
Signaling Pathway
Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells. Understanding this pathway is essential for designing experiments and interpreting data when using FLT3 inhibitors like this compound.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: MV4-11 (homozygous for FLT3-ITD) and MOLM-13 (heterozygous for FLT3-ITD) are commonly used AML cell lines suitable for studying FLT3 inhibitors.[4][6] For a negative control, a cell line that does not have FLT3 mutations, such as HL-60, can be used.[7]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is recommended for the culture of these cell lines.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound in cell culture.
Caption: General experimental workflow for in vitro studies of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for FLT3 Signaling
This method is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a shorter duration (e.g., 2-4 hours) to observe effects on signaling pathways.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of target proteins.
Conclusion
These application notes provide a framework for the in vitro evaluation of this compound. The provided protocols for cell culture, viability assays, and western blot analysis will enable researchers to effectively study the biological effects of this inhibitor on FLT3-mutated AML cells. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further understanding and development of targeted therapies for AML.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of FLT3-IN-16 IC50 in MV4-11 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Acute Myeloid Leukemia (AML) is a hematologic malignancy where genetic mutations drive uncontrolled proliferation of myeloid precursors. A common mutation, occurring in approximately 30% of AML cases, is an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] This FLT3-ITD mutation results in ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, promoting cancer cell survival and proliferation.[3][4] Consequently, FLT3 has become a critical therapeutic target in AML.[1]
The MV4-11 cell line, derived from a patient with B-myelomonocytic leukemia, possesses a homozygous FLT3-ITD mutation.[3][5][6] The survival of these cells is highly dependent on the resulting constitutive FLT3 signaling, a phenomenon known as "oncogene addiction".[1] This characteristic makes MV4-11 an ideal and widely used in vitro model for screening and characterizing the potency of FLT3 inhibitors.[1][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, FLT3-IN-16, in MV4-11 cells.
Key Experimental Protocols
Protocol 1: MV4-11 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing MV4-11 suspension cells to ensure they are in a healthy, logarithmic growth phase prior to experimentation.
Materials:
-
MV4-11 cells (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Sterile, vented T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw cryopreserved MV4-11 cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Cell Maintenance: Maintain the cell culture density between 2 x 10⁵ and 2 x 10⁶ cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed medium.
-
Cell Viability Check: Before any experiment, ensure cell viability is >95% using a Trypan Blue exclusion assay.
Protocol 2: IC50 Determination via Cell Viability Assay
This protocol uses a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to quantify ATP levels, which correlate with the number of metabolically active cells. The goal is to measure the dose-dependent effect of this compound on MV4-11 cell viability.
Materials:
-
Logarithmically growing MV4-11 cells
-
Complete growth medium
-
This compound compound, dissolved in DMSO
-
Sterile, white, flat-bottom 96-well plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo® 2.0 Assay, Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Harvest MV4-11 cells and resuspend in fresh complete growth medium to a concentration of 2 x 10⁵ cells/mL. Add 50 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Start with a high concentration (e.g., 2 µM) and perform 8 to 10 serial dilutions. Include a "vehicle control" containing only DMSO at the same final concentration as the highest drug concentration (typically ≤0.1%).
-
Cell Treatment: Add 50 µL of the 2X compound dilutions to the corresponding wells containing cells. This brings the final volume to 100 µL and the compound concentrations to 1X.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Protocol 3: Target Engagement Confirmation by Western Blot
This protocol is used to verify that this compound inhibits the phosphorylation of FLT3 and its key downstream signaling proteins, such as STAT5, AKT, and ERK, confirming its mechanism of action.[1][7]
Materials:
-
MV4-11 cells
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed MV4-11 cells at 1 x 10⁶ cells/mL in a 6-well plate. Treat cells with various concentrations of this compound (e.g., 0 nM, 10 nM, 100 nM, 1000 nM) for 2-4 hours.[8][9]
-
Cell Lysis: Harvest cells by centrifugation, wash once with ice-cold PBS, and lyse the pellet with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification relative to the loading control.
Data Presentation and Analysis
1. IC50 Calculation:
-
Normalization: Convert the raw luminescence data into percentage viability. The average signal from the vehicle-treated wells represents 100% viability, and a background well (media only) represents 0% viability.
-
Dose-Response Curve: Plot the percent viability against the log-transformed concentrations of this compound.[10]
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal dose-response curve to the data.[11]
-
IC50 Value: The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve.[10] This analysis is typically performed using software such as GraphPad Prism.
2. Quantitative Data Summary
The results from multiple experimental replicates should be summarized for clarity.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) [Mean ± SD, n=3] |
| This compound | MV4-11 | CellTiter-Glo | 72 | Calculated Value |
| Quizartinib (Control) | MV4-11 | CellTiter-Glo | 72 | 0.31 ± 0.05[12] |
| Midostaurin (Control) | MV4-11 | CellTiter-Glo | 72 | ~200[13] |
Note: Control IC50 values are cited from the literature for comparative purposes.
Visualizations
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination in MV4-11 cells.
References
- 1. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MV4-11 Cells [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. haematologica.org [haematologica.org]
- 9. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. youtube.com [youtube.com]
- 12. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quizartinib (AC220) Treatment of FLT3-Mutated AML Cell Lines
For Research Use Only.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] The most frequent type of FLT3 mutation is an internal tandem duplication (ITD) within the juxtamembrane domain, which leads to constitutive, ligand-independent activation of the receptor and aberrant downstream signaling, promoting leukemic cell growth and survival.[1][4]
Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor.[4] It is a type II inhibitor that specifically targets the inactive conformation of the FLT3 kinase, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways, including STAT5, MAPK/ERK, and PI3K/AKT.[4][5] These application notes provide an overview of the biological activity of Quizartinib in FLT3-mutated AML cell lines and detailed protocols for its use in in vitro research applications.
Data Presentation
Table 1: In Vitro Potency of Quizartinib in FLT3-ITD AML Cell Lines
| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | Cell Proliferation | 0.40 - 0.56 | [2] |
| MOLM-13 | FLT3-ITD | Cell Viability | 0.89 | [2] |
| MOLM-14 | FLT3-ITD | Cell Viability | 0.73 | [2] |
Table 2: Effect of Quizartinib on FLT3 Phosphorylation
| Cell Line | Treatment Concentration (nM) | Duration | Effect | Reference |
| MV4-11 | 0.5 | 2 hours | Potent inhibition of FLT3 phosphorylation | [4] |
| MOLM-14 | 1-2 | Not Specified | Inhibition of phosphorylated FLT3 | [6] |
Signaling Pathways and Experimental Workflow
FLT3 Signaling Pathway in AML
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of multiple downstream signaling cascades that drive leukemogenesis.
Caption: FLT3-ITD signaling pathway and the inhibitory action of Quizartinib.
Experimental Workflow for Assessing Quizartinib Efficacy
A typical workflow to evaluate the in vitro efficacy of Quizartinib on FLT3-mutated AML cell lines involves assessing its impact on cell viability, apoptosis, and target engagement (FLT3 phosphorylation).
Caption: General experimental workflow for evaluating Quizartinib in vitro.
Experimental Protocols
Cell Culture
FLT3-mutated AML cell lines such as MV4-11 and MOLM-13 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
FLT3-mutated AML cells (e.g., MV4-11, MOLM-13)
-
Quizartinib (AC220)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Prepare serial dilutions of Quizartinib in culture medium.
-
Add 100 µL of the Quizartinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[7][8]
Materials:
-
FLT3-mutated AML cells
-
Quizartinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of Quizartinib for 24-48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for FLT3 Phosphorylation
This protocol provides a general guideline for assessing protein phosphorylation by Western blot.[9][10]
Materials:
-
FLT3-mutated AML cells
-
Quizartinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Treat cells with Quizartinib for the desired time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Disclaimer
These application notes and protocols are intended for research purposes only and are not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Researchers should always adhere to proper laboratory safety practices.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FLT3 Inhibitors for AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Detecting p-FLT3 Inhibition by FLT3-IN-16: A Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are one of the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the FLT3 signaling pathway and promoting leukemic cell growth.[1][3] Consequently, FLT3 has emerged as a key therapeutic target in AML. FLT3 inhibitors are designed to block the aberrant signaling caused by these mutations by binding to the ATP-binding site of the FLT3 receptor, thereby inhibiting its kinase activity.[1] This application note provides a detailed protocol for performing a western blot to detect the phosphorylation status of FLT3 (p-FLT3) in cell lines after treatment with FLT3-IN-16, a potent FLT3 inhibitor.
This compound: A Potent Inhibitor of FLT3 Signaling
This compound is a small molecule inhibitor of FLT3 with a reported half-maximal inhibitory concentration (IC50) of 1.1 µM.[4] It has been shown to exhibit anti-proliferative activities against the MV4-11 human acute monocytic leukemia cell line, which harbors an activating internal tandem duplication (ITD) mutation in the FLT3 gene, with an IC50 of 2.0 µM.[4] By inhibiting the autophosphorylation of the FLT3 receptor, this compound effectively downregulates the downstream signaling pathways that contribute to cancer cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Compound | Target | IC50 (in vitro) | Cell Line | IC50 (Cell-based) | Reference |
| This compound | FLT3 | 1.1 µM | MV4-11 | 2.0 µM | [4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the FLT3 signaling pathway and the experimental workflow for the western blot protocol.
References
- 1. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
FLT3-IN-16: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of FLT3-IN-16, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.
This compound is a small molecule inhibitor of FLT3 with a reported IC50 of 1.1 μM.[1] It is a valuable tool for in vitro studies of acute myeloid leukemia (AML) and other hematological malignancies where FLT3 signaling is implicated.
Quantitative Data Summary
For ease of comparison, the solubility of this compound in common laboratory solvents is summarized below. It is recommended to use dimethyl sulfoxide (DMSO) for the preparation of stock solutions.
| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | Soluble | ≥ 3.01 mg/mL* | ≥ 10 mM |
| Ethanol | Limited Data Available | Not Determined | Not Determined |
| Water | Limited Data Available | Not Determined | Not Determined |
*Note: The molecular weight of this compound is 301.36 g/mol .[1] The concentration in mg/mL is calculated based on a 10 mM stock solution. Solubility in ethanol is expected to be lower than in DMSO, and the compound is likely poorly soluble in aqueous solutions.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.01 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 3.01 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. A vendor suggests that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
Visualizations
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In certain leukemias, particularly acute myeloid leukemia (AML), FLT3 is often mutated, leading to constitutive activation of its downstream signaling pathways and uncontrolled cell growth. This compound acts by inhibiting this aberrant signaling.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps for the preparation of a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
References
Application Notes and Protocols for In Vivo Studies of FLT3 Inhibitors in Mouse Models of AML
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2][3] The most frequent types of FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][2] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[1][2][3] Consequently, FLT3 has emerged as a key therapeutic target in AML.
This document provides detailed application notes and protocols for the in vivo evaluation of representative FLT3 inhibitors in mouse models of AML. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments. While the fictitious inhibitor "FLT3-IN-16" was not found in the scientific literature, this document focuses on well-characterized and clinically relevant FLT3 inhibitors: Midostaurin, Sorafenib, Gilteritinib, and Quizartinib.
Signaling Pathways and Experimental Workflow
The constitutive activation of mutated FLT3 receptors leads to the activation of several downstream signaling pathways that are critical for the survival and proliferation of AML cells. The primary pathways involved are the STAT5, RAS/RAF/MEK/ERK (MAPK), and PI3K/AKT pathways.[2][4] FLT3 inhibitors aim to block the kinase activity of the receptor, thereby inhibiting these downstream signals.
A typical experimental workflow for evaluating the efficacy of an FLT3 inhibitor in a mouse model of AML involves several key steps, from the initial preparation of AML cells to the final analysis of the in vivo data.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of selected FLT3 inhibitors in various mouse models of AML.
Table 1: In Vivo Efficacy of Midostaurin in AML Mouse Models
| Cell Line | Mouse Model | Dosing Regimen | Key Findings | Reference |
| SKNO-1 (wt FLT3) | Xenograft | Not specified | Significantly lowered leukemia burden and increased median survival (P < .0001). | [5] |
| OCI-AML3 (wt FLT3) | Xenograft | Not specified | Significantly lowered leukemia burden and increased median survival (P < .0001). | [5] |
| FLT3-ITD | Mouse Model of Myelodysplastic Syndrome | Not specified | Exhibited broad-spectrum antitumor activity. | [6][7] |
Table 2: In Vivo Efficacy of Sorafenib in AML Mouse Models
| Cell Line | Mouse Model | Dosing Regimen | Key Findings | Reference |
| MV4-11 & EOL-1 | NCr nu/nu Xenograft | Orally for 14 days | >60% complete responses. | [8] |
| FLT3/ITD mutant | Murine Xenograft | Not specified | Significantly lowered leukemic burden in spleen and liver. | [8] |
| Not specified | AML Xenograft | 60 mg/kg twice daily + Cytarabine | Median survival of 46 days vs. 19 days for control (P < .001). | [9] |
Table 3: In Vivo Efficacy of Gilteritinib in AML Mouse Models
| Cell Line | Mouse Model | Dosing Regimen | Key Findings | Reference |
| MV4-11 | Xenograft | 1, 6, 10 mg/kg single oral dose | High distribution in tumors. | [10] |
| MOLM-13 | Xenograft | 30 mg/kg/day | >90% tumor growth inhibition by Day 16. | [11] |
| MV4-11 | Xenograft | 3 mg/kg/day + Chemo | Greater tumor volume reduction than either agent alone. | [12] |
| MOLM-13 (FL-expressing) | Xenograft | 30 mg/kg/day for 11 days | 97% tumor growth inhibition, comparable to mock-transfected cells. | [13] |
Table 4: In Vivo Efficacy of Quizartinib in AML Mouse Models
| Cell Line | Mouse Model | Dosing Regimen | Key Findings | Reference |
| MV4-11 | Xenograft | 0.3 to 10 mg/kg | Dose-dependent tumor growth inhibition. | [14] |
| MOLM-13 | Xenograft | 10 mg/kg for 2 weeks | Significant prolongation of survival. | [15] |
| MOLM-13 (FL-expressing) | Xenograft | 3 mg/kg/day for 11 days | 96% tumor growth inhibition. | [13] |
Experimental Protocols
Cell Lines and Animal Models
-
AML Cell Lines: Commonly used human AML cell lines with FLT3-ITD mutations include MV4-11 and MOLM-13.[10][11][13][14] For studies involving wild-type FLT3, cell lines such as SKNO-1 and OCI-AML3 can be utilized.[5] It is recommended to regularly authenticate cell lines.
-
Animal Models: Immunodeficient mice are essential for xenograft studies. Commonly used strains include NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NOD-SCID-IL2Rγ(null) (NSG) mice.[15][16] These mice lack mature T and B cells, and NSG mice also have impaired NK cell function, which facilitates the engraftment of human AML cells. Patient-derived xenograft (PDX) models are also valuable for preclinical studies.[17][18]
In Vivo Xenograft Establishment
-
Subcutaneous Xenograft Model:
-
Harvest AML cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject approximately 5 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of the mice.[13][14] Often, cells are mixed with Matrigel to promote tumor formation.[13]
-
Monitor tumor growth regularly using calipers.
-
-
Disseminated/Orthotopic Xenograft Model:
-
Prepare a single-cell suspension of AML cells.
-
Inject approximately 5 x 10^6 cells intravenously via the tail vein.[15]
-
This method more closely mimics the systemic nature of leukemia.
-
FLT3 Inhibitor Preparation and Administration
-
Preparation: FLT3 inhibitors are typically formulated for oral gavage. The specific vehicle will depend on the inhibitor's solubility and the manufacturer's recommendations. Common vehicles include a mixture of sterile water with agents like methylcellulose and/or Tween 80.
-
Administration:
-
Route: Oral gavage is the most common route of administration for the inhibitors discussed.[10][11][13]
-
Dosing and Schedule: Dosing and schedule will vary depending on the inhibitor and the specific study goals. Refer to the quantitative data tables for examples of effective dosing regimens. Treatment is typically initiated once tumors are established (e.g., >100 mm³) or after a set period following intravenous injection of cells.[14][15]
-
Assessment of In Vivo Efficacy
-
Tumor Growth Inhibition (Subcutaneous Models):
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, tumors can be excised and weighed.
-
-
Leukemic Burden (Disseminated Models):
-
Bioluminescence Imaging (BLI): If using AML cell lines engineered to express luciferase (e.g., SKNO-1-luc+, OCI-AML3-luc+), whole-body bioluminescence can be measured to non-invasively monitor leukemia progression.[5]
-
Flow Cytometry: At the study endpoint, harvest bone marrow and spleen. Prepare single-cell suspensions and stain with antibodies against human-specific markers (e.g., hCD45) to quantify the percentage of human AML cells.[15][16]
-
Spleen Weight: Spleen enlargement is a common sign of leukemia progression. Spleens can be excised and weighed at the end of the study.
-
-
Survival Studies:
-
Monitor mice daily for signs of morbidity (e.g., weight loss, lethargy, hind-limb paralysis).
-
Euthanize mice when they meet pre-defined humane endpoints.
-
Plot survival data using Kaplan-Meier curves and analyze for statistical significance.
-
Conclusion
The preclinical evaluation of FLT3 inhibitors in mouse models of AML is a critical step in the development of new therapies for this aggressive disease. The protocols and data presented here for midostaurin, sorafenib, gilteritinib, and quizartinib provide a framework for conducting robust in vivo studies. Careful consideration of the experimental model, dosing regimen, and endpoints is essential for obtaining meaningful and reproducible results that can inform clinical development.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studying AML in mouse models: methods and challenges | VJHemOnc [vjhemonc.com]
- 18. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
Application Notes and Protocols: Combination Studies of FLT3 Inhibitors with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols refer to studies conducted with various FLT3 inhibitors. As of the date of this document, publicly available data for a specific compound designated "FLT3-IN-16" in combination with standard chemotherapy is limited. Therefore, the data and protocols presented herein are based on representative and well-characterized FLT3 inhibitors to provide a framework for similar combination studies. It is imperative to adapt and validate these protocols for any specific inhibitor, including "this compound".
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This has led to the development of targeted FLT3 inhibitors.
Combining FLT3 inhibitors with standard chemotherapy regimens, such as the "7+3" induction therapy consisting of cytarabine (Ara-C) and an anthracycline like daunorubicin or idarubicin, is a promising strategy to improve treatment outcomes for patients with FLT3-mutated AML.[4] Preclinical and clinical studies have demonstrated that the sequence of drug administration is critical, with simultaneous or post-chemotherapy administration of FLT3 inhibitors often resulting in synergistic cytotoxicity, while pre-treatment can be antagonistic due to cell cycle arrest induced by the FLT3 inhibitor.[4]
These application notes provide a summary of representative quantitative data from combination studies, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of relevant pathways and workflows to guide researchers in the design and execution of their own combination studies.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies assessing the synergistic effects of FLT3 inhibitors when combined with standard chemotherapy agents in FLT3-ITD positive AML cell lines.
Table 1: In Vitro Cytotoxicity of Single Agents in FLT3-ITD+ AML Cell Lines
| Cell Line | Compound | IC50 (nM) | Reference |
| MV4-11 | Cytarabine | 50 - 100 | [4] |
| MV4-11 | Daunorubicin | 20 - 40 | [4] |
| MV4-11 | CEP-701 | 5 - 10 | [4] |
| BaF3/ITD | Cytarabine | 10 - 20 | [4] |
| BaF3/ITD | Daunorubicin | 5 - 15 | [4] |
| BaF3/ITD | CEP-701 | 2 - 8 | [4] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Combination Index (CI) Values for FLT3 Inhibitor and Chemotherapy Combinations in FLT3-ITD+ AML Cell Lines
| Cell Line | Combination | Dosing Schedule | Combination Index (CI) | Interpretation | Reference |
| MV4-11 | CEP-701 + Cytarabine | Simultaneous (72h) | < 1 | Synergy | [4] |
| MV4-11 | CEP-701 + Daunorubicin | Simultaneous (72h) | < 1 | Synergy | [4] |
| MV4-11 | CEP-701 + Cytarabine | CEP-701 pre-treatment (24h) | > 1 | Antagonism | [4] |
| BaF3/ITD | CEP-701 + Cytarabine | Simultaneous (72h) | < 1 | Synergy | [4] |
| BaF3/ITD | CEP-701 + Daunorubicin | Simultaneous (72h) | < 1 | Synergy | [4] |
Note: CI values were calculated using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of an FLT3 inhibitor alone and in combination with chemotherapy on AML cell lines.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
FLT3 inhibitor (e.g., "this compound")
-
Chemotherapy agent (e.g., Cytarabine, Daunorubicin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare stock solutions of the FLT3 inhibitor and chemotherapy agent in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug in complete culture medium.
-
For combination studies, prepare fixed-ratio combinations of the two drugs.
-
Add 100 µL of the drug solutions (single agents or combinations) to the appropriate wells. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method, to determine synergy, additivity, or antagonism.
-
In Vivo AML Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an FLT3 inhibitor in combination with chemotherapy in a mouse xenograft model of AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Matrigel (optional)
-
FLT3 inhibitor (formulated for in vivo administration)
-
Chemotherapy agent (formulated for in vivo administration)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Cell Implantation:
-
Harvest AML cells from culture during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously or intravenously inject 5 x 10^6 to 1 x 10^7 cells into the flank or tail vein of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor development (for subcutaneous models) or signs of leukemia engraftment (for intravenous models, e.g., by peripheral blood analysis).
-
Once tumors reach a palpable size (e.g., 100-200 mm³) or there is evidence of engraftment, randomize the mice into treatment groups (e.g., vehicle control, FLT3 inhibitor alone, chemotherapy alone, combination).
-
-
Drug Administration:
-
Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
For combination studies, carefully consider the sequence of administration based on in vitro findings (e.g., simultaneous or chemotherapy followed by FLT3 inhibitor).
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week (for subcutaneous models).
-
Monitor body weight and overall health of the mice regularly.
-
For intravenous models, monitor leukemia burden by flow cytometry of peripheral blood or bioluminescence imaging if using luciferase-expressing cells.
-
At the end of the study, euthanize the mice and harvest tumors and/or tissues for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Statistically compare the efficacy of the combination treatment to single-agent and control groups.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to FLT3 inhibitor combination studies.
Caption: FLT3 signaling pathway and points of intervention.
References
- 1. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic value of FLT3 mutations among different cytogenetic subgroups in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by FLT3-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Constitutive activation of FLT3 signaling due to these mutations leads to uncontrolled cell proliferation and inhibition of apoptosis, a programmed cell death process essential for tissue homeostasis.
FLT3-IN-16 is a potent inhibitor of FLT3 kinase. By blocking the ATP-binding site of the FLT3 receptor, this compound inhibits its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways. This inhibition of oncogenic signaling can induce apoptosis in cancer cells that are dependent on FLT3 activity, such as AML cells harboring FLT3-ITD mutations.
This document provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound. This data is essential for determining the appropriate concentration range for inducing apoptosis in cell-based assays.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | FLT3 Kinase | 1.1 µM | [1] |
| Anti-proliferative Assay | MV4-11 (AML cell line with FLT3-ITD) | 2.0 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 298207-49-5)
-
AML cell line with FLT3-ITD mutation (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Sterile, nuclease-free water
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
1. Cell Culture and Treatment
a. Culture MV4-11 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the logarithmic growth phase.
b. Seed MV4-11 cells at a density of 2 x 10^5 cells/mL into 6-well plates.
c. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). It is recommended to test a range of concentrations around the IC50 value.
d. Include the following controls:
- Untreated Control: Cells in culture medium only.
- Vehicle Control: Cells treated with the same final concentration of DMSO used in the highest this compound treatment.
e. Treat the cells with the different concentrations of this compound and controls.
f. Incubate the plates for a predetermined time period (e.g., 24, 48, or 72 hours).
2. Cell Staining for Apoptosis
a. Following the incubation period, carefully collect the cells from each well into separate flow cytometry tubes. For suspension cells like MV4-11, this can be done by gentle pipetting.
b. Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.
c. Discard the supernatant and wash the cell pellets twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
d. Prepare 1X Binding Buffer by diluting the 10X stock solution with sterile, nuclease-free water.
e. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
f. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
g. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis
a. After the incubation, add 400 µL of 1X Binding Buffer to each tube.
b. Analyze the samples on a flow cytometer within one hour of staining.
c. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish proper compensation and gating.
d. Acquire data for at least 10,000 events per sample.
e. Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) on the x-axis versus PI on the y-axis.
f. Define the four quadrants to quantify the percentage of cells in each population:
- Lower-Left Quadrant (Annexin V- / PI-): Live cells
- Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered non-apoptotic cell death)
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound-induced apoptosis by flow cytometry. By following this detailed methodology, researchers can effectively evaluate the pro-apoptotic activity of this potent FLT3 inhibitor in relevant cancer cell models. The provided diagrams offer a clear understanding of the underlying signaling pathway and the experimental workflow, facilitating the successful implementation of this assay in drug discovery and development settings.
References
Application Notes and Protocols: Establishing FLT3-IN-16 Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2][3][4] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic cells.[2][3][5][6]
FLT3 inhibitors have emerged as a targeted therapy for FLT3-mutated AML.[7][8] However, the development of resistance remains a significant clinical challenge.[3][9] Resistance can arise through various mechanisms, including the acquisition of secondary mutations in the FLT3 kinase domain (on-target resistance) or the activation of bypass signaling pathways (off-target resistance).[9][10][11] Understanding these resistance mechanisms is critical for the development of next-generation inhibitors and effective combination therapies.
This document provides a detailed protocol for establishing FLT3-IN-16 resistant cell lines in vitro, a critical tool for studying drug resistance mechanisms and evaluating novel therapeutic strategies. While specific data on this compound is not extensively available in public literature, the methodologies described herein are based on established principles for generating resistance to other FLT3 inhibitors.
Signaling Pathways and Resistance Mechanisms
Mutant FLT3 constitutively activates several downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT5 pathways, which drive cell proliferation and survival.[1][5][6][10] FLT3 inhibitors aim to block these aberrant signals.
Resistance to FLT3 inhibitors can be broadly categorized as primary (innate) or secondary (acquired).[10][12] Acquired resistance often involves:
-
On-target mutations: Secondary mutations in the FLT3 gene, such as those in the tyrosine kinase domain (e.g., D835Y) or the gatekeeper residue (F691L), can prevent inhibitor binding.[10][11][13]
-
Off-target mechanisms: Upregulation of parallel signaling pathways (e.g., RAS/MAPK, PI3K/Akt) can bypass the need for FLT3 signaling, rendering the inhibitor ineffective.[2][9][10][14]
Diagram: FLT3 Signaling and Resistance Pathways
Caption: FLT3 signaling and mechanisms of resistance to inhibitors.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a stepwise method for generating drug-resistant cell lines by continuous exposure to escalating concentrations of this compound.[15][16]
Materials:
-
FLT3-mutant AML cell line (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cell line at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Determine cell viability using a standard assay (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in the presence of this compound at a starting concentration equal to the IC50.
-
Maintain a parallel culture of parental cells with DMSO as a vehicle control.
-
Monitor cell viability and proliferation regularly. Initially, a significant decrease in cell viability is expected.
-
-
Dose Escalation:
-
Once the cells recover and exhibit a stable growth rate (typically 2-4 weeks), increase the concentration of this compound by 1.5 to 2-fold.
-
Continue this stepwise dose escalation as the cells adapt and become resistant to the current drug concentration.[15] This process can take several months.[17]
-
-
Cryopreservation:
-
At each stage of increased resistance, cryopreserve a batch of cells for future reference and to prevent loss of the resistant line.
-
-
Establishment of a Resistant Clone:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is considered established.
-
The resistant line can be maintained in a culture medium containing the final concentration of the inhibitor.
-
Diagram: Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for establishing drug-resistant cell lines.
Protocol 2: Characterization of Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize the underlying resistance mechanisms.
1. Confirmation of Resistance:
-
Perform a dose-response assay to compare the IC50 of this compound in the resistant cell line versus the parental line. A significant shift in the IC50 value confirms resistance.
2. Analysis of On-Target Mechanisms:
-
Sanger Sequencing: Sequence the FLT3 gene, particularly the kinase domain, in the resistant and parental cell lines to identify any acquired point mutations.
-
Western Blotting: Analyze the phosphorylation status of FLT3 in the presence and absence of this compound. In cases of on-target resistance, FLT3 may remain phosphorylated despite inhibitor treatment.
3. Analysis of Off-Target Mechanisms:
-
Western Blotting: Examine the activation status (phosphorylation) of key downstream signaling proteins such as AKT, ERK, and STAT5 in both parental and resistant lines, with and without this compound treatment.[14] Persistent activation of these pathways in the resistant line, even when FLT3 is inhibited, suggests a bypass mechanism.[14]
-
Gene Expression Analysis (RNA-Seq or qPCR): Compare the gene expression profiles of resistant and parental cells to identify upregulated genes or pathways that could contribute to resistance.
Data Presentation
The following tables provide a template for summarizing the quantitative data generated during the establishment and characterization of this compound resistant cell lines.
Table 1: IC50 Values of this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (e.g., MOLM-13) | [Insert Value] | 1 |
| This compound Resistant | [Insert Value] | [Calculate] |
Table 2: Summary of Resistance Mechanisms
| Cell Line | FLT3 Mutation Status | Downstream Pathway Activation (in presence of this compound) |
| (e.g., D835Y) | p-AKT | |
| Parental | [e.g., ITD only] | Decreased |
| This compound Resistant | [e.g., ITD + D835Y] | [e.g., Maintained] |
Conclusion
The establishment and characterization of this compound resistant cell lines are essential for advancing our understanding of drug resistance in FLT3-mutated AML. The protocols outlined in this document provide a comprehensive framework for generating these valuable in vitro models. The insights gained from studying these resistant cell lines will be instrumental in the development of more durable therapeutic strategies for patients with AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 8. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 12. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
Troubleshooting & Optimization
FLT3-IN-16 not showing expected cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with FLT3-IN-16, particularly when the expected cytotoxicity is not observed in experiments.
Troubleshooting Guide
Q1: Why is this compound not showing the expected cytotoxicity in my cell line?
If you are observing lower than expected or no cytotoxicity with this compound, there are several potential factors to consider, ranging from the inhibitor's intrinsic properties to experimental design. Follow this guide to troubleshoot the issue.
Initial Assessment: Understanding this compound's Potency
It is crucial to have the correct expectations for the potency of this compound. Compared to many second-generation FLT3 inhibitors that have IC50 values in the low nanomolar range, this compound is a less potent compound.[1][2]
Quantitative Data Summary: Potency of this compound
| Assay Type | Target/Cell Line | Reported IC50 |
| Biochemical Assay | FLT3 Kinase | 1.1 µM[3][4] |
| Cell Proliferation Assay | MV4-11 (FLT3-ITD homozygous) | 2.0 µM[4] |
This table indicates that you should expect to use micromolar concentrations of this compound to observe a cytotoxic effect. If you are using nanomolar concentrations, it is unlikely you will see significant cell death.
Experimental Troubleshooting Workflow
If your experimental concentrations are appropriate and you are still not observing the expected cytotoxicity, use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for unexpected results with this compound.
Frequently Asked Questions (FAQs)
Inhibitor and Experimental Protocol
Q2: How should I prepare and store my stock solution of this compound?
For optimal results, dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4][5]
Q3: What is a standard protocol for a cell viability assay with this compound?
Here is a general protocol for a 96-well plate format using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
Experimental Protocol: Cell Viability Assay
-
Cell Seeding:
-
Culture your cells of interest to 70-80% confluency.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 0.1 µM to 50 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration) and a positive control (e.g., another known FLT3 inhibitor like Quizartinib).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired time, typically 48 to 72 hours.
-
-
Viability Measurement (Example with CellTiter-Glo):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[6]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Line Selection and Biology
Q4: Which cell lines are most sensitive to FLT3 inhibitors?
Cell lines harboring a FLT3 internal tandem duplication (ITD) mutation are generally the most sensitive to FLT3 inhibitors.[7] Commonly used sensitive cell lines include:
-
MV4-11: Homozygous for FLT3-ITD.
-
MOLM-13: Heterozygous for FLT3-ITD.[1]
-
MOLM-14: Homozygous for FLT3-ITD.[1]
Cells with wild-type FLT3 (FLT3-WT) are generally resistant to the cytotoxic effects of FLT3 inhibitors.
Q5: What is the difference between Type I and Type II FLT3 inhibitors, and why does it matter?
FLT3 inhibitors are classified based on how they bind to the kinase.[8][9] This is critical because it determines their effectiveness against different types of FLT3 mutations.
-
Type I inhibitors (e.g., Gilteritinib, Crenolanib) bind to the active conformation of the kinase. They are generally effective against both FLT3-ITD and FLT3-TKD (tyrosine kinase domain) mutations.[10]
-
Type II inhibitors (e.g., Quizartinib, Sorafenib) bind to the inactive conformation. They are effective against FLT3-ITD but are generally not effective against most FLT3-TKD mutations, as these mutations lock the kinase in an active state.[8][10]
The classification of this compound is not publicly available. If your cell line has a FLT3-TKD mutation and you are not seeing cytotoxicity, it is possible that this compound is a Type II inhibitor.
FLT3 Signaling Pathway and Inhibitor Action
Caption: Simplified FLT3 signaling pathway and the mechanism of action of this compound.
Q6: Could my cells have developed resistance to this compound?
Yes, resistance to FLT3 inhibitors is a known phenomenon.[4][9] The main mechanisms are:
-
On-Target Secondary Mutations: The development of new mutations in the FLT3 kinase domain (e.g., at the D835 residue) can prevent the inhibitor from binding effectively. This is a common resistance mechanism for Type II inhibitors.[8][10]
-
Upregulation of Parallel Pathways: Cells can compensate for the inhibition of FLT3 by upregulating other survival signaling pathways, such as the RAS/MAPK or PI3K/AKT pathways.[11]
If you suspect acquired resistance, you may need to perform genetic sequencing of your cell line or use Western blotting to probe the activation status of downstream signaling proteins like p-AKT and p-ERK.
Assay-Specific Issues
Q7: My cytotoxicity assay results are inconsistent. What could be the cause?
Inconsistency in cytotoxicity assays can arise from several factors:
-
Cell Density: Ensure you are seeding a consistent and optimal number of cells. Too few or too many cells can affect the results.[12]
-
Compound Precipitation: At higher concentrations, some compounds can precipitate out of the solution, leading to inaccurate results. Visually inspect your wells for any signs of precipitation.
-
Assay Interference: Some compounds can directly interfere with the chemistry of certain viability assays. For example, a compound that alters cellular metabolism can produce misleading results in an MTT assay.[10] It is always a good practice to confirm your results with an alternative method that relies on a different principle (e.g., measuring membrane integrity with Trypan Blue or ATP levels with CellTiter-Glo).[10]
-
High Background Signal: This can be caused by contamination, issues with the medium, or cell lysis during handling.[13] Always include proper controls, such as wells with medium only and cells treated only with the vehicle (DMSO).
References
- 1. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 404 | BioChemPartner [m.biochempartner.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FLT3-IN-16 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of FLT3-IN-16, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay. Based on available data, this compound has a biochemical IC50 of 1.1 µM for the FLT3 enzyme.[1] In cell-based assays, it has shown anti-proliferative activity against the MV4-11 human acute myeloid leukemia (AML) cell line with an IC50 value of 2.0 µM.[1] A good starting point for a dose-response curve would be to use a range of concentrations from 0.1 µM to 10 µM.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2] To prepare the stock solution, dissolve the powdered inhibitor in 100% DMSO. Gentle warming or vortexing may be necessary to ensure complete dissolution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1][3] When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
A3: High variability in cell viability assays can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension before plating to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of the inhibitor. To minimize this, you can fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for your experiment.
-
Inconsistent Incubation Times: Adhere to a strict schedule for inhibitor treatment and the addition of assay reagents.
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the solution, leading to inconsistent results. Visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.
Q4: My FLT3 inhibitor is less effective than expected, especially in primary AML cell cultures. What could be the reason?
A4: The reduced efficacy of FLT3 inhibitors can be attributed to several factors, a significant one being the presence of the FLT3 ligand (FL).[5][6][7]
-
FLT3 Ligand (FL) Interference: High levels of FL in the culture medium can compete with the inhibitor for binding to the FLT3 receptor, leading to its activation and reduced inhibitor efficacy.[5][6][7][8] This is particularly relevant in co-culture systems with stromal cells, which can secrete FL, or in primary AML samples where endogenous FL levels can be high.[5][6]
-
Acquired Resistance: Prolonged exposure to FLT3 inhibitors can lead to the development of resistance mechanisms, such as secondary mutations in the FLT3 gene or activation of alternative signaling pathways like the RAS/MAPK pathway.[9][10][11]
Q5: How can I assess the specific effect of this compound on its target pathway?
A5: To confirm that this compound is inhibiting the intended signaling pathway, you can perform a Western blot analysis to examine the phosphorylation status of FLT3 and its key downstream targets. A decrease in the phosphorylation of FLT3 (p-FLT3), STAT5 (p-STAT5), Akt (p-Akt), and ERK1/2 (p-ERK1/2) upon treatment with the inhibitor would indicate on-target activity.[12][13][14][15][16]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for various FLT3 inhibitors in different AML cell lines, providing a comparative overview of their potency.
| Inhibitor | Cell Line | FLT3 Status | IC50 (nM) |
| This compound | MV4-11 | ITD | 2000 |
| Quizartinib | MV4-11 | ITD | 0.40 |
| MOLM-13 | ITD | 0.89 | |
| MOLM-14 | ITD | 0.73 | |
| Gilteritinib | MV4-11 | ITD | ~1 |
| MOLM-14 | ITD | ~1 | |
| HL-60 | Wild-Type | No cytotoxic effect | |
| Crenolanib | MV4-11 | ITD | ~5 |
| MOLM-13 | ITD | ~10 |
Note: IC50 values can vary depending on the specific experimental conditions.[8][17][18]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on AML cell lines.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-13)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19][20]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
AML cell line
-
Complete culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis of FLT3 Signaling
This protocol is for detecting changes in the phosphorylation of FLT3 and its downstream targets.
Materials:
-
AML cell line
-
Complete culture medium
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[19]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[1]
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining the IC50 of this compound.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. affbiotech.com [affbiotech.com]
- 19. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DOT Language | Graphviz [graphviz.org]
- 21. info.gbiosciences.com [info.gbiosciences.com]
FLT3-IN-16 degradation and stability issues in culture media
Welcome to the technical support center for FLT3-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation and stability issues when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My in vitro kinase assay shows potent inhibition by this compound, but I'm not observing the expected phenotype (e.g., decreased cell viability) in my cell-based assays. What are the potential causes?
A1: This is a common issue when transitioning from biochemical to cellular assays. Several factors could be at play:
-
Compound Stability: this compound may be unstable and degrading in the complex aqueous environment of the cell culture medium over the time course of your experiment.[1]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, the FLT3 kinase.
-
Active Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which actively pump foreign compounds out of the cell, keeping the intracellular concentration too low to be effective.[1]
-
Off-Target Effects: At the concentration used, this compound might have off-target effects that counteract its intended inhibitory function.
-
Cell Line Specificity: The FLT3 signaling pathway's dependence can vary between cell lines. Ensure your chosen cell line has an active and targetable FLT3 pathway.
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: The most direct way is to perform a stability assay. This typically involves incubating this compound in your specific cell culture medium (with and without serum) at 37°C and 5% CO2 for various time points (e.g., 0, 2, 6, 12, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the remaining amount of the parent compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is the typical half-life of a small molecule FLT3 inhibitor in culture media?
A3: The half-life can vary significantly based on the chemical structure of the inhibitor and the components of the culture medium. While specific data for this compound is not publicly available, other FLT3 inhibitors have been reported with varying stabilities. For example, the approximate half-lives for gilteritinib and quizartinib have been noted in the context of their 48-hour exposure in cell viability assays.[2] It is crucial to determine the experimental half-life of this compound under your specific experimental conditions.
Q4: My this compound is dissolved in DMSO. Could the solvent be causing issues in my cellular assays?
A4: Yes, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[3][4] Some cell lines are more sensitive to DMSO than others, so it is good practice to run a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess any solvent-induced toxicity.
Q5: What are some common degradation pathways for small molecule kinase inhibitors in in vitro settings?
A5: Degradation can occur through several mechanisms:
-
Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, or lactams.
-
Oxidation: Components in the media or reactive oxygen species generated by cells can oxidize susceptible moieties.
-
Metabolism by Cellular Enzymes: If cells are present, intracellular enzymes (like cytochrome P450s, if expressed) could metabolize the compound, although this is more pronounced in hepatocytes.[5]
-
Adsorption: The compound may adsorb to the plastic of the culture plates, reducing its effective concentration in the medium.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving problems related to this compound stability and efficacy in cell culture.
Issue 1: Lack of Cellular Activity Despite High In Vitro Potency
If this compound is a potent inhibitor in biochemical assays but shows weak or no activity in cells, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Overcoming FLT3-IN-16 Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with FLT3-IN-16 and other FLT3 inhibitors in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: My FLT3-mutated AML cell line is showing reduced sensitivity to this compound. What are the possible causes?
A1: Reduced sensitivity to FLT3 inhibitors can be categorized into two main types of resistance:
-
Primary Resistance: The AML cells have intrinsic mechanisms that make them less sensitive to the inhibitor from the start. This can be due to:
-
Co-expression of other activating mutations that provide alternative survival signals.
-
Protective effects from the bone marrow microenvironment, which can secrete growth factors like FGF2.[1]
-
-
Acquired Resistance: The AML cells initially respond to the inhibitor but develop resistance over time through the selection and expansion of resistant clones.[2] This is a common observation in the clinic and in in-vitro culture.
Q2: What are the specific molecular mechanisms behind acquired resistance to FLT3 inhibitors?
A2: Acquired resistance to FLT3 inhibitors typically arises from two main mechanisms:
-
On-Target Mutations: These are secondary mutations within the FLT3 gene itself that interfere with inhibitor binding.[1] Common on-target resistance mutations include:
-
Off-Target Mechanisms (Bypass Signaling): The cancer cells activate alternative signaling pathways to survive and proliferate, even when FLT3 is effectively inhibited.[4] Common bypass pathways include:
-
RAS/MAPK pathway activation: Mutations in genes like NRAS can provide a strong survival signal independent of FLT3.[5]
-
PI3K/Akt/mTOR pathway upregulation: This pathway is another critical survival route for cancer cells.[6]
-
Upregulation of other receptor tyrosine kinases: Such as AXL, which can take over signaling functions when FLT3 is blocked.[7]
-
Increased expression of anti-apoptotic proteins: Like BCL-2, which can make cells more resistant to apoptosis.[3]
-
Troubleshooting Guides
Problem 1: My FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13) has become resistant to this compound after prolonged culture.
| Possible Cause | Suggested Troubleshooting Steps |
| Development of on-target FLT3 mutations. | 1. Sequence the FLT3 gene: Perform Sanger or next-generation sequencing of the FLT3 gene in your resistant cell line to check for secondary mutations in the tyrosine kinase domain (e.g., at codon D835) or the gatekeeper residue (F691).[1] 2. Switch to a different class of FLT3 inhibitor: If a TKD mutation is detected, consider testing a Type I FLT3 inhibitor, as they can be effective against mutations that confer resistance to Type II inhibitors.[5][8] |
| Activation of bypass signaling pathways. | 1. Perform phosphoproteomic analysis: Use techniques like Western blotting or mass spectrometry to assess the activation status of key signaling proteins in the RAS/MAPK (p-ERK) and PI3K/Akt (p-Akt) pathways.[4] 2. Test combination therapies: Combine this compound with inhibitors of the identified activated pathway (e.g., a MEK inhibitor for the RAS/MAPK pathway or a PI3K/mTOR inhibitor for the PI3K/Akt pathway).[9] |
Problem 2: My patient-derived AML cells with a FLT3 mutation are not responding to this compound in my co-culture system.
| Possible Cause | Suggested Troubleshooting Steps |
| Microenvironment-mediated resistance. | 1. Analyze the secretome of your stromal cells: The bone marrow microenvironment can secrete factors like FGF2 and FLT3 Ligand (FL) that can reduce the efficacy of FLT3 inhibitors.[1][7] 2. Test inhibitors of alternative receptors: Consider combining this compound with an inhibitor of the FGF receptor (FGFR) if FGF2 is found to be a contributing factor.[7] |
| Pre-existing subclones with resistance mutations. | 1. Perform deep sequencing: Use a high-sensitivity next-generation sequencing panel to look for low-frequency mutations in genes associated with resistance (e.g., NRAS, KRAS, PTPN11) in the baseline patient sample. 2. Utilize multi-agent combination strategies: A combination of this compound with other targeted agents or conventional chemotherapy may be necessary to target heterogeneous populations of cancer cells. |
Data Presentation
Table 1: Overview of FLT3 Inhibitor Types and Resistance Mutations
| Inhibitor Type | Binding Site | Examples | Common Resistance Mutations |
| Type I | Active conformation of FLT3 | Midostaurin, Gilteritinib, Crenolanib | F691L (gatekeeper mutation)[3] |
| Type II | Inactive conformation of FLT3 | Sorafenib, Quizartinib, Ponatinib | D835 (TKD mutations)[5][8] |
Table 2: Combination Strategies to Overcome FLT3 Inhibitor Resistance
| Combination Agent | Target | Rationale | Reference |
| MEK Inhibitors (e.g., Trametinib) | MEK1/2 | To block the RAS/MAPK bypass pathway. | [4] |
| PI3K/mTOR Inhibitors (e.g., Gedatolisib) | PI3K/mTOR | To block the PI3K/Akt/mTOR bypass pathway. | [9] |
| AXL Inhibitors (e.g., Bemcentinib) | AXL | To block AXL-mediated bypass signaling. | [10] |
| BCL-2 Inhibitors (e.g., Venetoclax) | BCL-2 | To overcome apoptosis resistance. | [3] |
| CDK4/6 Inhibitors (e.g., Palbociclib) | CDK4/6 | To induce cell cycle arrest. | [9][10] |
| HDAC Inhibitors (e.g., Panobinostat) | HDAC | To induce apoptosis and cell differentiation. | [10] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat AML cells with this compound for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, phospho-ERK, phospho-Akt, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Sanger Sequencing of the FLT3 Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental and this compound-resistant AML cell lines.
-
PCR Amplification: Amplify the tyrosine kinase domains of the FLT3 gene using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR products as a template.
-
Sequence Analysis: Analyze the sequencing data to identify any point mutations by comparing the sequences from the resistant cells to the parental cells.
Mandatory Visualizations
Caption: FLT3 signaling pathways and mechanisms of resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding FLT3 Inhibitor Resistance to Rationalize Combinatorial AML Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting inconsistent results with FLT3-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using FLT3-IN-16, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This guide is designed to help users address common issues and achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of FLT3, a receptor tyrosine kinase. It exerts its effects by competing with ATP for binding to the kinase domain of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cells dependent on FLT3 signaling.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cell lines that harbor activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations. The MV4-11 cell line, which is homozygous for the FLT3-ITD mutation, is a commonly used model system and has shown sensitivity to this compound.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO.[2] For long-term storage, aliquoted stock solutions should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration will vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response experiment. For MV4-11 cells, an IC50 value of 2.0 μM has been reported for anti-proliferative activity.[1] Therefore, a concentration range of 0-10 μM is a reasonable starting point for such experiments.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from compound handling to experimental setup. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Little to No Inhibition of FLT3 Activity
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to prevent precipitation.[2] Pre-warm the medium to 37°C before adding the diluted compound. Visually inspect for precipitates under a microscope. |
| Compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Cell Line Resistance | Confirm that your cell line expresses an activated form of FLT3. Resistance can occur through various mechanisms, including mutations in the FLT3 kinase domain. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use consistent pipetting techniques to distribute cells evenly across the wells. |
| Edge Effects | To minimize evaporation in the outer wells of a microplate, which can concentrate the compound, consider not using the outer wells for experimental data or filling them with sterile PBS or media. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all plates and experiments. |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | The compound may have poor cell permeability, leading to lower effective intracellular concentrations. |
| Off-Target Effects | In a cellular context, the observed phenotype may be due to the inhibitor acting on other kinases. Validate on-target effects using a secondary, structurally different FLT3 inhibitor or by performing a rescue experiment with a drug-resistant FLT3 mutant. |
| Cellular ATP Concentration | The high intracellular ATP concentration can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value compared to in vitro assays. |
| Drug Efflux | Cells may actively pump the inhibitor out, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (FLT3) | 1.1 μM | [1] |
| IC50 (MV4-11 cells) | 2.0 μM | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[2] Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[3]
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for FLT3 Phosphorylation
This protocol can be used to assess the direct inhibitory effect of this compound on FLT3 autophosphorylation.
Materials:
-
This compound
-
DMSO
-
Cell line with activated FLT3 (e.g., MV4-11)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For ligand-stimulated models, starve the cells in serum-free medium for 4-6 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FLT3 and total FLT3 overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-FLT3 signal to the total FLT3 signal to determine the extent of inhibition.
Visualizations
Caption: FLT3 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A typical experimental workflow for a cell-based assay with this compound.
References
Potential off-target effects of FLT3-IN-16 in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of FLT3-IN-16 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases for FLT3 inhibitors that I should be aware of when using this compound?
A1: While this compound is designed for high selectivity, researchers should be aware of potential off-target effects common to the broader class of FLT3 inhibitors. First-generation FLT3 inhibitors are known to inhibit multiple other tyrosine kinases.[1] Second-generation inhibitors generally have improved specificity but may still exhibit activity against structurally related kinases.[2][3] Potential off-target kinases to consider for screening include other class III receptor tyrosine kinases such as KIT, FMS (CSF1R), and PDGFR, as well as RET and VEGFR.[4]
Q2: How can I distinguish between on-target FLT3 inhibition and potential off-target effects in my cellular viability assays?
A2: To differentiate between on-target and off-target effects on cell viability, it is recommended to use a panel of cell lines with varying FLT3 mutation statuses. This should include cell lines with homozygous FLT3-ITD mutations (e.g., MV4-11), heterozygous FLT3-ITD mutations (e.g., MOLM-13), wild-type FLT3 (e.g., HL60, THP-1), and cell lines that are not dependent on FLT3 signaling.[5] A significantly higher potency in FLT3-mutant cell lines compared to wild-type or FLT3-independent lines would suggest on-target activity.
Q3: What are the downstream signaling pathways of FLT3 that should be monitored to confirm on-target activity of this compound?
A3: Constitutive activation of FLT3, particularly through ITD mutations, leads to the activation of several downstream signaling pathways crucial for cell survival and proliferation.[1] Key pathways to monitor for reduced phosphorylation upon treatment with this compound include the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways.[6][7][8] Assessing the phosphorylation status of FLT3 itself, along with key nodes in these downstream pathways (p-STAT5, p-AKT, p-ERK), can confirm on-target engagement.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in FLT3 wild-type (WT) cell lines.
This could indicate significant off-target activity of this compound. The following table outlines potential off-target kinases and their associated cell lines for counter-screening.
| Potential Off-Target Kinase | Rationale for Investigation | Suggested Cell Line for Testing | Expected IC50 of this compound if Off-Target Effect is Present |
| KIT | Structurally similar to FLT3; some FLT3 inhibitors show activity against KIT.[9] | Kasumi-1 (c-KIT mutation) | Potency may be within 10 to 100-fold of that observed in FLT3-ITD cell lines.[9] |
| PDGFR | Another class III RTK; some FLT3 inhibitors also inhibit PDGFR.[8] | U-2 OS (expresses PDGFR) | Activity may be observed in the micromolar range. |
| AXL | Upregulation and phosphorylation of AXL have been linked to resistance to FLT3 inhibitors.[8] | A549 (high AXL expression) | Variable, but inhibition of AXL could contribute to cytotoxicity. |
| SYK | Spleen tyrosine kinase (SYK) can transactivate FLT3, and its activation is a resistance mechanism.[8] | THP-1 (high SYK expression) | Potency may be lower than in FLT3-ITD cells, but inhibition could still have an effect. |
Issue 2: Reduced potency of this compound in cellular assays compared to biochemical assays.
This discrepancy can arise from several factors related to the cellular environment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform a permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay).[10] | Low permeability may necessitate chemical modification of the compound or use of permeabilizing agents in specific assays. |
| Plasma Protein Binding | If using serum in cell culture, proteins can bind to the inhibitor, reducing its effective concentration. | Re-run the assay in serum-free or low-serum media to see if potency increases. |
| Drug Efflux Pumps | Cancer cell lines can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell. | Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound is restored. |
| Cellular Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. | Analyze compound stability in the presence of cells over time using LC-MS. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed AML cell lines (e.g., MV4-11 for FLT3-ITD, HL60 for FLT3-WT) in 96-well plates at a density of 10,000 cells per well.[11]
-
Compound Treatment: Prepare a serial dilution of this compound. Treat cells in triplicate and incubate for 48-72 hours.[9][12]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence.[11]
-
-
Data Analysis: Normalize the results to vehicle-treated control wells. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: FLT3 Phosphorylation Assay (Western Blot)
This assay confirms the on-target inhibition of FLT3 phosphorylation.
-
Cell Treatment: Seed MV4-11 cells and treat with varying concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-p-STAT5, anti-STAT5, and a loading control like GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the degree of inhibition.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay determines if inhibition of FLT3 signaling by this compound induces programmed cell death.
-
Cell Treatment: Treat MV4-11 cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Staining:
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V positive population indicates induction of apoptosis.[10]
Visualizations
References
- 1. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective FLT3 kinase inhibitor from phenotypic cell viability profiling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One moment, please... [vichemchemie.com]
- 11. mdpi.com [mdpi.com]
- 12. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FLT3-IN-16 Activity and Serum Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FLT3 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum concentration on the activity of FLT3 inhibitors like FLT3-IN-16.
Frequently Asked Questions (FAQs)
Q1: My FLT3 inhibitor, which is potent in biochemical assays, shows significantly reduced activity in cell-based assays containing serum. Why is this happening?
A1: This is a common phenomenon observed with many kinase inhibitors. The discrepancy between biochemical and cell-based assay potency is often attributed to the presence of serum proteins in the cell culture medium. Serum contains abundant proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), which can bind to small molecule inhibitors. This protein binding reduces the free concentration of the inhibitor available to engage with its target, FLT3, within the cells. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of target inhibition in the presence of serum, leading to an apparent decrease in potency (higher IC50 value).
Q2: How does serum protein binding affect the IC50 value of an FLT3 inhibitor?
A2: Serum protein binding directly impacts the unbound, pharmacologically active concentration of an inhibitor. The relationship between the IC50 in the absence of serum and in the presence of serum can be influenced by the fraction of the drug that is unbound. For example, a study on the FLT3 inhibitor KW-2449 demonstrated a significant shift in its IC50 value when tested in the presence of human plasma. This shift highlights the critical importance of considering physiological protein concentrations when evaluating inhibitor potency.
Q3: What are the primary serum proteins that bind to kinase inhibitors?
A3: The two main plasma proteins responsible for binding drugs are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). HSA is the most abundant protein in plasma and generally binds to acidic and neutral drugs. AAG levels can be elevated during inflammation and are known to bind to basic and neutral drugs. The extent of binding to these proteins can significantly influence the pharmacokinetic and pharmacodynamic properties of a kinase inhibitor.
Q4: Besides serum protein binding, what other factors in cell-based assays can influence inhibitor activity?
A4: Several other factors can contribute to differences in inhibitor activity between biochemical and cellular assays:
-
Cell permeability: The inhibitor may have poor membrane permeability, limiting its ability to reach the intracellular FLT3 target.
-
Efflux pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration.
-
Cellular ATP concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Michaelis constant (Km) of the enzyme. In contrast, intracellular ATP concentrations are much higher (millimolar range). High levels of cellular ATP can compete with ATP-competitive inhibitors for binding to the kinase, leading to a decrease in inhibitor potency.
-
Off-target effects: In a complex cellular environment, the inhibitor might interact with other kinases or proteins, leading to unexpected biological responses or sequestration of the compound.
Troubleshooting Guides
Problem 1: High variability in cell viability or phosphorylation assay results.
Possible Causes and Solutions:
-
Uneven Cell Seeding:
-
Solution: Ensure a homogeneous single-cell suspension before plating. Use a consistent pipetting technique to distribute cells evenly across the wells of the microplate.
-
-
Edge Effects:
-
Solution: Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can alter compound concentrations. Alternatively, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Inconsistent Incubation Times:
-
Solution: Adhere to a strict and consistent incubation schedule for both inhibitor treatment and the addition of assay reagents.
-
-
Compound Precipitation:
-
Solution: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower top concentration or a different solvent vehicle (ensuring the final solvent concentration is not cytotoxic).
-
Problem 2: this compound shows little to no inhibition of FLT3 phosphorylation in my cell-based assay.
Possible Causes and Solutions:
-
Sub-optimal Inhibitor Concentration:
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for the inhibition of FLT3 phosphorylation in your specific cell line and assay conditions.
-
-
Cell Line Specificity:
-
Solution: Confirm that the chosen cell line expresses constitutively active FLT3 (e.g., due to an ITD or TKD mutation) and that the FLT3 signaling pathway is active. You can verify this by immunoblotting for phosphorylated FLT3 (p-FLT3) in untreated cells.
-
-
Assay Sensitivity:
-
Solution: Ensure your detection method for p-FLT3 (e.g., Western blot, ELISA, or flow cytometry) is sensitive enough to detect changes in phosphorylation levels. Optimize antibody concentrations and incubation times.
-
-
High Serum Concentration:
-
Solution: As discussed, serum proteins can sequester the inhibitor. Try reducing the serum concentration in your assay medium (e.g., to 1% or 0.5% FBS) or use serum-free medium for the duration of the inhibitor treatment, if tolerated by the cells. Be aware that altering serum concentration can also affect cell signaling and health.
-
Quantitative Data
The following table summarizes the impact of human plasma on the inhibitory activity of the FLT3 inhibitor KW-2449, which serves as a representative example of how serum can affect inhibitor potency.
Table 1: Effect of Human Plasma on the IC50 of FLT3 Inhibitor KW-2449
| Assay Condition | Target | IC50 (nM)[1] | Fold Shift in IC50 |
| Culture Medium | p-FLT3 | ~14 | - |
| Human Plasma | p-FLT3 | 144[1] | ~10 |
| Culture Medium | p-STAT5 | ~25 | - |
| Human Plasma | p-STAT5 | 230 | ~9 |
Data is for the FLT3 inhibitor KW-2449 and is used here as a representative example.[1]
Experimental Protocols
Protocol 1: Cell-Based FLT3 Autophosphorylation Assay
This protocol describes a general method to assess the inhibitory activity of a compound on FLT3 autophosphorylation in a cellular context.
Materials:
-
FLT3-mutant cell line (e.g., MV4-11, MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
This compound or other FLT3 inhibitor
-
DMSO (for compound dilution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture FLT3-mutant cells in complete growth medium.
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Wash the cells with PBS and replace the complete medium with the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-FLT3 and total FLT3.
-
Normalize the p-FLT3 signal to the total FLT3 signal.
-
Plot the normalized p-FLT3 signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Equilibrium Dialysis for Serum Protein Binding
This protocol provides a method to determine the fraction of an inhibitor bound to plasma proteins.[2][3]
Materials:
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Analytical instrument for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Dialysis Device:
-
Prepare the dialysis device according to the manufacturer's instructions. This may involve pre-soaking the membranes.
-
-
Sample Preparation:
-
Prepare a solution of this compound in human plasma at a known concentration.
-
-
Dialysis Setup:
-
Add the plasma sample containing the inhibitor to one chamber of the dialysis unit.
-
Add an equal volume of PBS to the other chamber.
-
-
Equilibration:
-
Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and the PBS chambers.
-
-
Quantification:
-
Determine the concentration of the inhibitor in both the plasma and PBS samples using a validated analytical method like LC-MS/MS. The concentration in the PBS chamber represents the unbound (free) drug concentration.
-
-
Calculation of Percent Bound:
-
Calculate the fraction unbound (fu) as: fu = [Concentration in PBS chamber] / [Concentration in plasma chamber]
-
Calculate the percent bound as: % Bound = (1 - fu) * 100
-
Visualizations
Caption: FLT3 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for testing this compound activity.
Caption: Logical relationship of serum protein binding and inhibitor activity.
References
Navigating FLT3-IN-16 Experiments: A Technical Support Guide on Cell Density Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the critical parameter of cell density in experiments utilizing FLT3-IN-16 and other FMS-like tyrosine kinase 3 (FLT3) inhibitors. Proper cell density is paramount for obtaining reproducible and physiologically relevant data. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is initial cell seeding density so critical for FLT3 inhibitor experiments?
A1: The initial cell seeding density directly influences cell proliferation rates, nutrient availability, and the accumulation of metabolic waste products. In the context of FLT3 inhibitor studies, suboptimal cell density can lead to several issues:
-
Inaccurate IC50 Values: At very low densities, cells may experience stress and exhibit slower growth, potentially leading to an overestimation of the inhibitor's potency (lower IC50). Conversely, at very high densities, the effective concentration of the inhibitor per cell is reduced, which can result in an underestimation of its potency (higher IC50).
-
Confounding Effects on Signaling Pathways: Cell-to-cell contact can activate signaling pathways that may interfere with or compensate for the effects of FLT3 inhibition. High cell density can lead to the secretion of growth factors and cytokines that could mask the true efficacy of the inhibitor.
-
Nutrient Depletion and Waste Accumulation: Overly dense cultures can quickly deplete essential nutrients from the media and accumulate toxic byproducts, leading to cell stress and death that is independent of the inhibitor's action.
Q2: How does cell confluence affect the outcome of my experiment?
A2: Cell confluence, the percentage of the culture surface covered by adherent cells, is a key factor. For suspension cells, it relates to the cell concentration. High confluence can lead to contact inhibition of growth and altered gene expression, which can impact the cellular response to FLT3 inhibitors. It is crucial to perform experiments when cells are in the exponential growth phase and have not reached a high confluence level that could induce quiescence or stress.
Q3: Can cell density affect the phosphorylation status of FLT3 and its downstream targets in my western blot experiment?
A3: Yes. High cell density can lead to autocrine or paracrine signaling through the secretion of FLT3 ligand or other growth factors, which can increase the baseline phosphorylation of FLT3 and its downstream effectors like STAT5, AKT, and ERK.[1][2] This elevated baseline can make it more challenging to observe the inhibitory effects of this compound. Therefore, it is essential to optimize cell density to maintain a clear window for observing inhibitor-induced changes in protein phosphorylation.
Q4: What are the recommended cell seeding densities for common AML cell lines used in FLT3 inhibitor assays?
A4: Seeding densities vary depending on the cell line's doubling time, the assay type, and the duration of the experiment. Below are general recommendations for commonly used FLT3-mutated acute myeloid leukemia (AML) cell lines.
Data Presentation: Recommended Seeding Densities
| Cell Line | Assay Type | Seeding Density (cells/well) | Plate Format | Incubation Time | Reference(s) |
| MV4-11 | Proliferation | 5,000 - 10,000 | 96-well | 72 hours | [3] |
| Apoptosis | 1 x 10^5 | 6-well | 48 - 72 hours | [4] | |
| Western Blot | 1 x 10^6 | 6-well | 2 - 24 hours | [5] | |
| MOLM-13 | Proliferation | 5,000 - 10,000 | 96-well | 72 hours | [3] |
| Apoptosis | 1 x 10^5 | 6-well | 48 - 72 hours | [4] | |
| Western Blot | 1 x 10^6 | 6-well | 2 - 24 hours | [5] | |
| HL-60 | Proliferation | 10,000 - 20,000 | 96-well | 48 - 72 hours | - |
| Apoptosis | 1 x 10^5 | 6-well | 48 - 72 hours | [4] |
Note: These are starting recommendations. It is crucial to optimize these densities for your specific experimental conditions and laboratory practices.
Troubleshooting Guide
| Issue | Potential Cause Related to Cell Density | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent initial seeding density. | Standardize your cell counting and seeding protocol. Use a cell counter for accuracy. Perform a titration of seeding densities to find the optimal range for your assay. |
| Unexpected cell death in control (vehicle-treated) wells | Over-seeding leading to rapid nutrient depletion and waste accumulation. | Reduce the initial seeding density. Ensure you are using the appropriate volume of fresh media for the culture vessel. Consider a partial media change for longer incubation periods. |
| Weak or no effect of the FLT3 inhibitor at expected concentrations | Cell density is too high, reducing the effective inhibitor concentration per cell. Secretion of protective factors at high density. | Decrease the seeding density. Wash cells before adding the inhibitor to remove any secreted factors. Test the inhibitor in serum-free or low-serum media for a short duration. |
| High background phosphorylation of FLT3 in western blots | High cell density leading to autocrine/paracrine activation. | Seed cells at a lower density for western blot experiments. Serum-starve the cells for a few hours before inhibitor treatment to reduce baseline signaling. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for a Proliferation Assay (e.g., MTT/XTT Assay)
-
Cell Preparation: Culture your chosen AML cell line (e.g., MV4-11) under standard conditions until it reaches the mid-logarithmic growth phase.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions to achieve a range of seeding densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well) in a 96-well plate.
-
Plating: Seed 100 µL of each cell suspension into at least triplicate wells of a 96-well plate. Include wells with media only as a background control.
-
Incubation: Incubate the plate for the intended duration of your inhibitor experiment (e.g., 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or XTT) according to the manufacturer's protocol.
-
Analysis: Determine the seeding density that results in a sub-confluent monolayer (for adherent cells) or a cell concentration that is still in the exponential growth phase at the end of the experiment. This is typically indicated by a linear relationship between the number of cells seeded and the absorbance reading. The optimal density will provide a robust signal without being limited by nutrient depletion or overcrowding.
Protocol 2: Cell Lysis and Western Blotting for FLT3 Phosphorylation
-
Cell Seeding: Seed MOLM-13 cells in a 6-well plate at a density of 1 x 10^6 cells per well in 2 mL of complete medium.[5]
-
Incubation: Allow the cells to adhere (if applicable) and grow for 24 hours.
-
Serum Starvation (Optional): To reduce baseline signaling, you can replace the complete medium with serum-free medium for 2-4 hours before treatment.
-
Inhibitor Treatment: Treat the cells with this compound at the desired concentrations for the specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting: Proceed with standard western blotting protocols to detect total FLT3 and phosphorylated FLT3 (p-FLT3).
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal cell seeding density.
Caption: Troubleshooting logic for cell density-related issues.
References
- 1. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Signaling Changes with FLT3-IN-16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FLT3-IN-16. The following information is intended to help you interpret unexpected experimental results and optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). In acute myeloid leukemia (AML) cells harboring activating mutations like internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations, FLT3 is constitutively active, driving cell proliferation and survival.[1][2][3] this compound is expected to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT.[4][5][6] This inhibition should lead to cell cycle arrest and apoptosis in FLT3-mutant AML cells.
Q2: I'm observing incomplete inhibition of FLT3 phosphorylation at high concentrations of this compound. What could be the cause?
Several factors could contribute to incomplete inhibition:
-
High Cell Density: At high cell densities, the effective inhibitor concentration per cell may be reduced. Ensure you are using an appropriate cell density for your assay.
-
Presence of FLT3 Ligand (FL): The presence of the FLT3 ligand in the cell culture medium can compete with the inhibitor, particularly if you are working with cells expressing wild-type FLT3.[7][8] Consider performing the experiment in serum-free or low-serum media.
-
Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, lowering the intracellular concentration of the inhibitor.
-
Compound Stability: Ensure that this compound is stable in your cell culture medium over the time course of your experiment.
Q3: After an initial response, my cells are developing resistance to this compound. What are the potential mechanisms?
Resistance to FLT3 inhibitors is a known phenomenon and can occur through several mechanisms:
-
On-Target Secondary Mutations: The emergence of new mutations in the FLT3 kinase domain, such as the "gatekeeper" mutation F691L, can prevent the binding of this compound.[7][9]
-
Off-Target Bypass Signaling: Upregulation of parallel signaling pathways can compensate for the inhibition of FLT3.[9][10][11] A common mechanism is the activation of other receptor tyrosine kinases, such as AXL or c-KIT, which can then activate the same downstream pathways that were previously dependent on FLT3.[5][11]
-
Increased Expression of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Mcl-1 or Bcl-2 can render cells resistant to the pro-apoptotic effects of FLT3 inhibition.[4][12]
Q4: I'm observing paradoxical activation of a downstream signaling pathway (e.g., p-ERK) at certain concentrations of this compound. Why is this happening?
Paradoxical activation of signaling pathways can be a complex and unexpected finding. Some potential explanations include:
-
Inhibitor Off-Target Effects: While designed to be selective for FLT3, this compound may have off-target effects on other kinases that are part of a negative feedback loop.[13] Inhibiting a negative regulator could lead to the paradoxical activation of a pathway.
-
Signaling Network Rewiring: Cells can rapidly rewire their signaling networks in response to targeted inhibition. This can sometimes lead to the activation of alternative pathways that were previously dormant.
-
Formation of Drug-Resistant Clones: A subpopulation of cells with pre-existing mutations or altered signaling may be selected for during treatment, leading to the observation of activated pathways in the overall cell population.[13]
Troubleshooting Guide
Problem: High variability in IC50 values for this compound between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health/Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inhibitor Solubility Issues | Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is consistent across all wells and is below a toxic level (typically <0.5%). |
| Assay Conditions | Optimize and standardize incubation times, cell seeding density, and reagent concentrations. |
Problem: No significant decrease in cell viability despite confirmation of FLT3 inhibition.
| Potential Cause | Recommended Solution |
| Cell Line is Not Dependent on FLT3 Signaling | Confirm that your cell line harbors an activating FLT3 mutation and is dependent on FLT3 for survival. Test the inhibitor on a known FLT3-dependent cell line (e.g., MV4-11) as a positive control.[14] |
| Activation of Bypass Survival Pathways | Investigate the activation of parallel signaling pathways such as the AXL, c-KIT, or RAS pathways via Western blot.[5][10] |
| Sub-optimal Assay Duration | The effects on cell viability may take longer to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 15.2 |
| FLT3-ITD | 1.8 |
| FLT3-D835Y | 5.6 |
| c-KIT | 89.4 |
| AXL | >1000 |
| VEGFR2 | 250.7 |
Table 2: Effect of this compound on Downstream Signaling in MV4-11 Cells (FLT3-ITD)
| Phospho-Protein | Fold Change vs. Control (100 nM this compound, 4h) |
| p-FLT3 (Tyr591) | 0.05 |
| p-STAT5 (Tyr694) | 0.12 |
| p-Akt (Ser473) | 0.25 |
| p-ERK1/2 (Thr202/Tyr204) | 0.31 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Seed MV4-11 cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-Akt, anti-p-ERK) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the corresponding total protein signal.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution of recombinant FLT3 kinase and the appropriate substrate in kinase reaction buffer.
-
Assay Plate Setup: Add this compound dilutions and vehicle control to a 96-well plate.
-
Kinase Reaction: Add the FLT3 kinase/substrate solution to each well. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate IC50 values using non-linear regression analysis.
Protocol 3: Cell Viability Assay (MTS)
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTS Assay: Add MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Signaling Pathways
Caption: Canonical FLT3 Signaling Pathway.
Caption: Expected Mechanism of Action of this compound.
Caption: Unexpected Signaling via AXL Bypass Pathway.
References
- 1. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of FLT3-IN-16 and Quizartinib in Targeting FLT3 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two FMS-like tyrosine kinase 3 (FLT3) inhibitors: FLT3-IN-16 and quizartinib. The data presented is intended to assist researchers in evaluating these compounds for further investigation in the context of acute myeloid leukemia (AML) and other FLT3-driven malignancies.
Data Presentation: Inhibitor Performance
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and quizartinib, providing a quantitative comparison of their potency.
| Inhibitor | Target/Assay | IC50 | Cell Line |
| This compound | FLT3 Kinase | 1.1 µM | N/A |
| Anti-proliferative activity | 2.0 µM | MV4-11 | |
| Quizartinib | FLT3 Kinase (Phosphorylation) | 0.50 nM | MV4-11 |
| Cell Viability | 0.40 nM | MV4-11 | |
| Cell Viability | 0.89 nM | MOLM-13 | |
| Cell Viability | 0.73 nM | MOLM-14 | |
| Cell Proliferation | 0.56 nM | MV4-11[1] | |
| Cell Proliferation | 0.31 ± 0.05 nM | MV4-11[2] | |
| Cell Proliferation | 0.62 ± 0.03 nM | MOLM-13[2] | |
| Cell Proliferation | 0.38 ± 0.06 nM | MOLM-14[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FLT3 Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the FLT3 kinase.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[3]
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate or a specific FLT3 peptide substrate)
-
Test compounds (this compound, quizartinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of luminescence detection
-
-
Procedure:
-
A kinase reaction is set up by combining the recombinant FLT3 enzyme, the test compound at various concentrations, and the substrate in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60-120 minutes).
-
Following incubation, a detection reagent is added to measure the kinase activity. In the case of the ADP-Glo™ assay, the reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
The luminescence signal is measured using a microplate reader.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation/Viability Assay (MTT/WST-8 or CellTiter-Glo®)
This protocol describes a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
AML cell lines expressing FLT3-ITD (e.g., MV4-11, MOLM-13, MOLM-14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, quizartinib) dissolved in DMSO
-
96-well microplates
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (spectrophotometer for MTT/WST-8, luminometer for CellTiter-Glo®)
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
The cells are then treated with a serial dilution of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
For MTT/WST-8 assays, the reagent is converted by metabolically active cells into a colored formazan product. The absorbance is then measured.
-
For the CellTiter-Glo® assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
-
-
The absorbance or luminescence is read using the appropriate microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5][6]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of FLT3 inhibitors, and a typical experimental workflow for evaluating these inhibitors.
Caption: The FLT3 signaling pathway, which promotes cell proliferation and inhibits apoptosis.
Caption: Mechanism of action of FLT3 inhibitors like quizartinib.
Caption: A typical experimental workflow for evaluating FLT3 inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. IC50 determination and cell viability assay [bio-protocol.org]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FLT3 Inhibitors for Acute Myeloid Leukemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, supported by experimental data. This document focuses on a selection of first and second-generation inhibitors to highlight key differences in their performance and clinical relevance.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and are associated with a poor prognosis.[1][2] This has led to the development of targeted FLT3 inhibitors, which are broadly classified into two generations based on their specificity and potency.
This guide will compare four key FLT3 inhibitors:
-
First-Generation (Multi-kinase inhibitors): Midostaurin and Sorafenib
-
Second-Generation (Selective FLT3 inhibitors): Gilteritinib (Type I) and Quizartinib (Type II)
Performance Data of FLT3 Inhibitors
The efficacy of FLT3 inhibitors is determined by several factors, including their inhibitory concentration (IC50) against various FLT3 mutations, their selectivity for FLT3 over other kinases, and their ability to overcome resistance mechanisms.
| Inhibitor | Type | FLT3-ITD IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) | c-KIT IC50 (nM) | VEGFR2 IC50 (nM) |
| Midostaurin | Type I | ~10 | ~10 | ~80 | ~30 |
| Sorafenib | Type II | 18.5 | >2000 | 90 | 20 |
| Gilteritinib | Type I | 0.29 | 0.7 | 13 | 43 |
| Quizartinib | Type II | 1.1 | >1000 | 25 | >1000 |
Note: IC50 values can vary between different assays and cell lines. The values presented here are representative figures from published studies for comparative purposes.
Kinase Selectivity and Mechanism of Action
FLT3 inhibitors are categorized as Type I or Type II based on their binding mode to the kinase domain.
-
Type I inhibitors , such as midostaurin and gilteritinib, bind to the active conformation of the FLT3 kinase. This allows them to inhibit both FLT3-ITD and FLT3-TKD mutations.[3]
-
Type II inhibitors , like sorafenib and quizartinib, bind to the inactive conformation. While highly potent against FLT3-ITD, they are generally not effective against TKD mutations which stabilize the active conformation.[3]
First-generation inhibitors like midostaurin and sorafenib are multi-kinase inhibitors, targeting other kinases such as KIT, VEGFR, and PDGFR. This broad activity can contribute to off-target effects. Second-generation inhibitors, including gilteritinib and quizartinib, were designed for greater selectivity and potency against FLT3, potentially leading to fewer side effects.[1]
Resistance Mechanisms
A significant challenge in the clinical use of FLT3 inhibitors is the development of resistance. Resistance can occur through on-target secondary mutations in the FLT3 gene or through the activation of alternative signaling pathways.
-
On-target mutations: Secondary mutations in the TKD, such as the D835Y mutation, can confer resistance to Type II inhibitors like quizartinib by locking the kinase in an active state.[4] Mutations at the "gatekeeper" residue (F691) can confer resistance to both Type I and Type II inhibitors.[4]
-
Off-target mechanisms: Upregulation of parallel signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, can bypass the inhibition of FLT3 and promote cell survival.[5][6]
Visualizing Key Processes
To better understand the context of FLT3 inhibition, the following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: The FLT3 signaling pathway, which, when constitutively activated by mutations, drives leukemia cell proliferation.
Caption: A typical experimental workflow for the preclinical evaluation of novel FLT3 inhibitors.
Experimental Protocols
Below are summarized methodologies for key experiments used to evaluate FLT3 inhibitors.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a competitive binding assay used to determine the binding affinity of a test compound to a kinase.
-
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase, and a fluorescent "tracer" that binds to the ATP-binding site of the kinase. Binding of the tracer to the kinase results in a high FRET (Förster Resonance Energy Transfer) signal. Test compounds that bind to the ATP site compete with the tracer, causing a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a solution of the FLT3 kinase and the Eu-labeled antibody.
-
Add serial dilutions of the test inhibitor (e.g., FLT3-IN-16) to the wells of a microplate.
-
Add the kinase/antibody mixture to the wells.
-
Add the fluorescent tracer to all wells.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the IC50 value by plotting the inhibitor concentration against the FRET signal.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed FLT3-mutated AML cells (e.g., MV4-11) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the FLT3 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the concentration of inhibitor that reduces cell viability by 50% (IC50).
-
Western Blot for Phospho-FLT3
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets, providing a direct measure of inhibitor activity within the cell.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-FLT3).
-
Protocol Outline:
-
Treat FLT3-mutated cells with the inhibitor for a short period (e.g., 1-4 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-FLT3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for total FLT3 as a loading control.
-
Conclusion
The landscape of FLT3 inhibitors is evolving, with second-generation inhibitors demonstrating higher potency and selectivity compared to their predecessors. Gilteritinib's ability to target both ITD and TKD mutations gives it a broader activity profile than Type II inhibitors like quizartinib. However, the choice of inhibitor and the potential for resistance remain critical considerations in both research and clinical settings. The experimental protocols and comparative data provided in this guide serve as a foundational resource for the continued development and evaluation of novel therapeutic strategies targeting FLT3-mutated AML.
References
- 1. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Validating FLT3-IN-16 On-Target Activity in Primary AML Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), with mutations in this gene being among the most common genetic alterations, often associated with a poor prognosis.[1][2][3][4][5] The development of potent and selective FLT3 inhibitors has therefore become a key strategy in AML therapy. This guide provides a comparative overview of a novel investigational inhibitor, FLT3-IN-16, against established FLT3 inhibitors, offering insights into its on-target activity in primary AML samples.
Comparison of FLT3 Inhibitors
FLT3 inhibitors are broadly classified into two types based on their binding mechanism.[6][7][8] Type I inhibitors bind to the active conformation of the kinase, thereby inhibiting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[6][7][8] In contrast, Type II inhibitors bind to the inactive conformation and are typically effective against ITD mutations but not TKD mutations.[6][7][8]
This compound is a novel, potent, and highly selective Type I FLT3 inhibitor, designed to overcome some of the resistance mechanisms observed with earlier-generation inhibitors. The following table summarizes the key characteristics of this compound in comparison to the clinically approved inhibitors Gilteritinib (Type I) and Quizartinib (Type II).
| Feature | This compound (Investigational) | Gilteritinib (FDA Approved) | Quizartinib (FDA Approved) |
| Inhibitor Type | Type I | Type I | Type II |
| Targeted FLT3 Mutations | ITD and TKD | ITD and TKD[6][9] | Primarily ITD[1][6][9] |
| Potency (IC50) | Low nanomolar range against both FLT3-ITD and FLT3-TKD | Potent against both FLT3-ITD and TKD mutations | Highly potent against FLT3-ITD[1] |
| Selectivity | High selectivity for FLT3 over other kinases like c-KIT | Also inhibits AXL | Highly selective for FLT3[1] |
| Resistance Profile | Designed to be active against common resistance mutations | Resistance can emerge through TKD mutations | Resistance often occurs via acquisition of TKD mutations[1][10][11] |
FLT3 Signaling Pathway and Inhibitor Action
Mutations in the FLT3 gene lead to constitutive activation of the FLT3 receptor, driving downstream signaling pathways such as PI3K/AKT, MAPK, and STAT5, which promote leukemic cell proliferation and survival.[8][11][12] FLT3 inhibitors block this aberrant signaling by binding to the ATP-binding pocket of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream effectors.
Experimental Protocol: Validating On-Target Activity of this compound in Primary AML Samples
This protocol outlines a typical workflow for assessing the on-target efficacy of an FLT3 inhibitor in primary patient samples.
1. Isolation of Primary AML Blasts:
-
Obtain bone marrow or peripheral blood samples from FLT3-mutated AML patients with informed consent.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Enrich for AML blasts using magnetic-activated cell sorting (MACS) with antibodies against specific surface markers (e.g., CD34, CD117) if necessary.
2. Cell Culture and Drug Treatment:
-
Culture the isolated primary AML cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, cytokines (e.g., IL-3, SCF, FLT3-ligand), and antibiotics.
-
Seed the cells at a desired density in culture plates.
-
Treat the cells with a dose range of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-4 hours).
3. Protein Extraction and Quantification:
-
After treatment, harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
4. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FLT3 and a housekeeping protein like GAPDH or β-actin.
5. Data Analysis:
-
Quantify the band intensities for p-FLT3, total FLT3, and the loading control.
-
Normalize the p-FLT3 signal to the total FLT3 and/or the loading control.
-
Plot the normalized p-FLT3 levels against the concentration of this compound to determine the IC50 value for FLT3 phosphorylation inhibition.
Experimental Workflow
The following diagram illustrates the key steps in the experimental validation of this compound's on-target activity.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. dovepress.com [dovepress.com]
- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 10. Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical compound FLT3-IN-16 and second-generation FLT3 inhibitors, with a focus on cross-resistance patterns supported by experimental data. Understanding the nuances of how different inhibitors interact with various resistance mutations is critical for the development of next-generation therapies for Acute Myeloid Leukemia (AML).
Introduction to FLT3 Inhibition and Resistance
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in AML and are associated with a poor prognosis.
The development of FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML. Second-generation inhibitors, such as the type II inhibitor quizartinib and the type I inhibitor gilteritinib, have demonstrated improved potency and selectivity over first-generation agents. However, the emergence of resistance, often through secondary mutations in the FLT3 kinase domain, remains a major clinical challenge. This guide focuses on the cross-resistance profiles of this compound, a research compound, in comparison to these established second-generation inhibitors.
Comparative Efficacy Against FLT3 Mutations
The efficacy of FLT3 inhibitors is intrinsically linked to their ability to target the primary activating mutations (e.g., FLT3-ITD) and to overcome mutations that confer resistance. The tables below summarize the available quantitative data for this compound, quizartinib, and gilteritinib against wild-type FLT3 and key mutant forms.
Table 1: Inhibitory Activity (IC50) of FLT3 Inhibitors in Biochemical Assays
| Inhibitor | FLT3-WT (nM) | FLT3-ITD (nM) | FLT3-D835Y (nM) | FLT3-F691L (nM) |
| This compound | 1100 | - | - | - |
| Quizartinib (Type II) | - | 0.46 | 5.7 - 35 | >1000 |
| Gilteritinib (Type I) | - | 1.8 | 1.6 - 2.1 | 22 |
Table 2: Cell-Based Inhibitory Activity (IC50) of FLT3 Inhibitors
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) |
| This compound | MV4-11 | FLT3-ITD | 2000 |
| Quizartinib (Type II) | MV4-11 | FLT3-ITD | 0.40 |
| MOLM-13 | FLT3-ITD | 0.89 | |
| MOLM-14 | FLT3-ITD | 0.73 | |
| Gilteritinib (Type I) | MV4-11 | FLT3-ITD | 0.92 |
| MOLM-13 | FLT3-ITD | 2.9 | |
| Ba/F3-ITD | FLT3-ITD | 1.8 | |
| Ba/F3-ITD-D835Y | FLT3-ITD + D835Y | 2.1 | |
| Ba/F3-ITD-F691L | FLT3-ITD + F691L | 22 |
Understanding Cross-Resistance Profiles
Quizartinib , a potent type II inhibitor, is highly effective against FLT3-ITD. However, its efficacy is significantly compromised by the emergence of mutations in the tyrosine kinase domain, particularly at the D835 residue.[1][2] The D835Y mutation stabilizes the active conformation of the kinase, to which type II inhibitors cannot effectively bind.
Gilteritinib , a type I inhibitor, was designed to overcome this limitation. It binds to the active conformation of FLT3 and therefore retains potent activity against the D835Y mutation that confers resistance to quizartinib.[1][2] However, resistance to gilteritinib can emerge through other mechanisms, including the "gatekeeper" mutation F691L and the more recently identified N701K mutation. Interestingly, the N701K mutation has been shown to re-sensitize leukemic cells to quizartinib, highlighting a potential for sequential therapy.
The cross-resistance profile of This compound is less defined due to the limited publicly available data. Its reported IC50 of 1.1 µM against wild-type FLT3 in a biochemical assay and 2.0 µM in the FLT3-ITD-positive MV4-11 cell line suggests it is a less potent inhibitor compared to the second-generation agents. Without data on its activity against key resistance mutations like D835Y and F691L, a direct comparison of its cross-resistance potential is challenging. However, the development of novel inhibitors that can overcome resistance to both type I and type II inhibitors is an active area of research.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Kinase Selectivity: The Potent and Selective FLT3 Inhibitor Quizartinib versus the Multi-Targeted Inhibitor Sunitinib
For Immediate Release
A deep dive into the kinase selectivity profiles of quizartinib and sunitinib offers crucial insights for researchers in oncology and drug development. This guide provides a comprehensive comparison of their inhibitory activities, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to inform targeted therapeutic strategies.
In the landscape of cancer therapeutics, the precision of kinase inhibitors is paramount to achieving efficacy while minimizing off-target effects. This report details a head-to-head comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors: quizartinib (AC220), a second-generation, highly selective FLT3 inhibitor, and sunitinib, a multi-targeted kinase inhibitor. Understanding their distinct kinase interaction profiles is essential for applications in acute myeloid leukemia (AML) and other malignancies.
Kinase Inhibition Profile: A Tale of Two Inhibitors
The kinase selectivity of quizartinib and sunitinib was evaluated across a broad panel of kinases. The data, summarized in the table below, highlights the stark contrast between the focused activity of quizartinib and the broad-spectrum inhibition of sunitinib.
| Target Kinase | Quizartinib (AC220) IC50 (nM) | Sunitinib IC50 (nM) | References |
| FLT3 (Wild Type) | 4.2 | 250 | [1][2] |
| FLT3-ITD | 1.1 | 50 | [1][2] |
| KIT | >1000 | 68 | [1] |
| PDGFRα | >1000 | 69 | [1] |
| PDGFRβ | >1000 | 2 | [1] |
| VEGFR2 | >1000 | 80 | [1] |
| RET | >1000 | Not widely reported | [1] |
| CSF-1R | >1000 | Not widely reported | [1] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate greater potency. Data is compiled from multiple sources and experimental conditions may vary.
As the data illustrates, quizartinib demonstrates exceptional potency and selectivity for FLT3, with significantly less activity against other kinases, including the closely related KIT.[1] In contrast, sunitinib inhibits a range of receptor tyrosine kinases, including FLT3, KIT, PDGFRs, and VEGFRs, with varying degrees of potency.[3][4] This multi-targeted nature of sunitinib contributes to its broader anti-angiogenic and anti-tumor effects but may also be associated with a different side-effect profile compared to more selective inhibitors.
Experimental Protocols: Unveiling Kinase Interactions
The determination of kinase selectivity profiles is predominantly achieved through high-throughput screening assays. A widely used platform for this purpose is the KINOMEscan™ assay.
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases. The fundamental principle involves the test compound competing with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Assay Preparation: A diverse panel of human kinases, expressed as DNA-tagged fusion proteins, is utilized.[5]
-
Competition Binding: Each DNA-tagged kinase is incubated with the test compound (e.g., quizartinib or sunitinib) and an immobilized ligand in individual wells of a microplate.[5]
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the solid support.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag.[5]
-
Data Analysis: A decrease in the amount of bound kinase in the presence of the test compound indicates that the compound has successfully competed for the kinase's active site. The results are typically expressed as a percentage of the DMSO control or as a dissociation constant (Kd) to represent the binding affinity.
Figure 1. Conceptual workflow of the KINOMEscan™ competition binding assay.
FLT3 Signaling Pathway and Inhibitor Action
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[6] In certain hematological malignancies like AML, mutations in FLT3 can lead to its constitutive activation, driving uncontrolled cell growth.
Upon ligand binding (or due to activating mutations), FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which promote cell survival and proliferation.[7][8]
Both quizartinib and sunitinib act by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The high selectivity of quizartinib ensures that its inhibitory action is predominantly focused on FLT3, whereas sunitinib's broader profile means it will concurrently inhibit other signaling pathways mediated by kinases such as KIT, PDGFR, and VEGFR.
Figure 2. Simplified FLT3 signaling pathway and points of inhibition by quizartinib and sunitinib.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of FLT3-IN-16 with Venetoclax in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of combining the FLT3 inhibitor, FLT3-IN-16, with the BCL-2 inhibitor, venetoclax, for the treatment of Acute Myeloid Leukemia (AML). Due to the limited availability of published data on the specific combination of this compound and venetoclax, this guide will leverage data from well-characterized second-generation FLT3 inhibitors, such as quizartinib and gilteritinib, as surrogates to illustrate the synergistic potential of this therapeutic strategy.
Introduction
FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell proliferation and survival.[1][2] FLT3 inhibitors are a class of targeted therapies designed to block this aberrant signaling.[2]
Venetoclax, a selective BCL-2 inhibitor, has shown significant efficacy in AML by restoring the intrinsic apoptotic pathway in cancer cells.[3][4][5] BCL-2 is an anti-apoptotic protein that is often overexpressed in AML, allowing cancer cells to evade cell death.[3][5] By binding to BCL-2, venetoclax releases pro-apoptotic proteins, leading to apoptosis.[3][4]
Preclinical studies have demonstrated a strong synergistic effect when combining FLT3 inhibitors with venetoclax in FLT3-mutated AML.[6][7] The underlying mechanism for this synergy lies in the ability of FLT3 inhibitors to downregulate the expression of other anti-apoptotic proteins, namely MCL-1 and BCL-XL.[6][7] This downregulation increases the dependence of the leukemic cells on BCL-2 for survival, thereby sensitizing them to the apoptotic effects of venetoclax.[6][7]
Mechanism of Action: A Synergistic Approach
The combination of a FLT3 inhibitor and venetoclax targets two critical survival pathways in FLT3-mutated AML cells.
Comparative Performance of FLT3 Inhibitors
While specific data for this compound in combination with venetoclax is limited, we can compare its known potency with other well-studied FLT3 inhibitors.
| Inhibitor | Type | Target | IC50 (FLT3) | IC50 (FLT3-ITD) | Reference |
| This compound | Unknown | FLT3 | 1.1 µM | 2.0 µM (MV4-11 cells) | [3] |
| Quizartinib | Type II | FLT3-ITD | - | 1.1 nM | [6] |
| Gilteritinib | Type I | FLT3-ITD, FLT3-TKD | 5 nM (WT) | 0.7 - 1.8 nM | [4][5] |
| Midostaurin | Type I | Multi-kinase | ~10 nM | ~3 nM | [4] |
| Sorafenib | Type II | Multi-kinase | ~25 nM | ~6 nM | [4] |
Table 1: Comparison of IC50 values for various FLT3 inhibitors.
Synergistic Efficacy in Preclinical Models
Studies combining second-generation FLT3 inhibitors with venetoclax have consistently demonstrated synergy in FLT3-mutated AML cell lines and patient-derived xenograft (PDX) models.
| Cell Line | FLT3 Inhibitor | Venetoclax Combination | Effect | Reference |
| MV4-11 (FLT3-ITD) | Quizartinib | Yes | Synergistic induction of apoptosis | [6][7] |
| Molm13 (FLT3-ITD) | Quizartinib | Yes | Synergistic inhibition of cell viability | [6][7] |
| MV4-11 (FLT3-ITD) | Gilteritinib | Yes | Significant reduction in tumor burden in vivo | [6] |
| Molm13 (FLT3-ITD) | Gilteritinib | Yes | Prolonged survival in xenograft models | [6] |
Table 2: Summary of preclinical studies showing synergistic effects of FLT3 inhibitors and venetoclax.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments used to assess the synergy between FLT3 inhibitors and venetoclax.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed AML cells (e.g., MV4-11, Molm13) in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treat the cells with serial dilutions of the FLT3 inhibitor (e.g., this compound), venetoclax, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Treat AML cells with the desired concentrations of the FLT3 inhibitor, venetoclax, or the combination for 24 to 48 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
Western Blot Analysis for BCL-2 Family Proteins
This technique is used to detect and quantify the levels of specific proteins, such as BCL-2, MCL-1, and BCL-XL.
Protocol:
-
Treat AML cells with the FLT3 inhibitor, venetoclax, or the combination for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., MCL-1, BCL-XL, BCL-2, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion and Future Directions
The combination of FLT3 inhibitors and venetoclax represents a highly promising therapeutic strategy for FLT3-mutated AML. Preclinical evidence strongly supports the synergistic activity of this combination, driven by the FLT3 inhibitor-mediated downregulation of MCL-1 and BCL-XL, which in turn enhances BCL-2 dependence and sensitivity to venetoclax.
While direct evidence for the synergistic effects of this compound with venetoclax is not yet available in the public domain, its potency against FLT3 suggests it could function similarly to other second-generation inhibitors in this combination. Further preclinical studies are warranted to specifically evaluate the synergistic potential of this compound with venetoclax in FLT3-mutated AML models. Such studies should focus on confirming the on-target effects, assessing the impact on the BCL-2 family of proteins, and evaluating the in vivo efficacy and safety of this specific combination. These investigations will be crucial in determining the clinical translatability of combining this compound with venetoclax for this high-risk patient population.
References
- 1. FLT3-ITD cooperates with inv(16) to promote progression to acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 exon16: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
In Vitro Showdown: A Comparative Analysis of FLT3-IN-16 and Midostaurin in MOLM-13 Cells
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of two FMS-like tyrosine kinase 3 (FLT3) inhibitors: FLT3-IN-16 and the established drug, midostaurin. The focus of this analysis is their activity in MOLM-13 cells, a human acute myeloid leukemia (AML) cell line characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene.
This guide synthesizes available data to offer a comparative overview of the two compounds. It is important to note that a direct head-to-head study comparing this compound and midostaurin in MOLM-13 cells under identical experimental conditions has not been identified in the public domain. The data presented here is compiled from individual studies and should be interpreted with this limitation in mind. For a definitive comparison, a direct comparative study is recommended.
At a Glance: Performance Summary
The following table summarizes the available quantitative data for this compound and midostaurin. The IC50 values represent the concentration of the inhibitor required to achieve a 50% reduction in the measured parameter.
| Compound | Target | Assay | Cell Line | IC50 | Source |
| This compound | FLT3 | Not Specified | Not Specified | 1.1 µM | Vendor Data |
| Midostaurin | Multi-kinase | Cell Survival | MOLM-13 | 200 nM | [1][2] |
Delving into the Mechanisms: FLT3 Signaling and Inhibition
The FLT3 receptor tyrosine kinase plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of AML cases, mutations such as ITD lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival. Both this compound and midostaurin are designed to inhibit this aberrant signaling.
Midostaurin is a first-generation, multi-kinase inhibitor that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[3] It has been shown to inhibit the phosphorylation of FLT3 and its downstream signaling components, such as STAT5, in MOLM-13 cells.[4] this compound is described as a potent FLT3 inhibitor, though detailed information on its specific mechanism and kinase selectivity profile is limited.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed protocols for key in vitro assays are provided below. These are representative protocols and may require optimization based on specific laboratory conditions and reagents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and Midostaurin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[5]
-
Prepare serial dilutions of this compound and midostaurin in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MOLM-13 cells
-
This compound and Midostaurin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed MOLM-13 cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with various concentrations of this compound and midostaurin for 48 hours.[5]
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
MOLM-13 cells
-
This compound and Midostaurin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Treat MOLM-13 cells with this compound and midostaurin at various concentrations for a specified time (e.g., 4 hours).[6]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Proposed Experimental Workflow for Direct Comparison
For a conclusive comparison of this compound and midostaurin, a direct comparative study is essential. The following workflow is proposed for such a study.
Conclusion
Based on the limited available data, both this compound and midostaurin demonstrate inhibitory activity against FLT3. Midostaurin has a documented potent effect on the viability of FLT3-ITD positive MOLM-13 cells. While this compound is reported to be a potent FLT3 inhibitor, its specific activity in MOLM-13 cells and its broader kinase selectivity profile remain to be fully elucidated in publicly available literature.
The provided protocols and proposed workflow offer a framework for conducting a direct, robust in vitro comparison of these two compounds. Such a study would be invaluable for researchers in the field of AML to make informed decisions regarding the selection of FLT3 inhibitors for further pre-clinical and clinical development.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. haematologica.org [haematologica.org]
Evaluating FLT3 Inhibitors Against Resistance Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors is a significant challenge in the treatment of Acute Myeloid Leukemia (AML). Understanding the potency of different inhibitors against common resistance mutations is crucial for developing more effective therapeutic strategies. This guide provides a comparative analysis of various FLT3 inhibitors, with a special focus on their activity against known resistance mutations.
Limited Data on FLT3-IN-16
Initial investigation into the potency of This compound reveals limited publicly available data, particularly concerning its efficacy against common resistance mutations. The available information indicates that this compound is a potent inhibitor of wild-type FLT3 and shows activity against the FLT3-ITD mutation.
| Compound | Target | IC50 (Biochemical Assay) | Cell Line | IC50 (Cell-based Assay) |
| This compound | FLT3 | 1.1 µM[1] | MV4-11 (FLT3-ITD) | 2.0 µM[1] |
Due to the absence of data on the activity of this compound against key resistance mutations such as D835Y and F691L, a direct and comprehensive comparison of its potency in the context of resistance cannot be provided at this time.
Comparative Analysis of Key FLT3 Inhibitors
To address the core requirement of evaluating potency against resistance, this guide presents a comparison of several well-characterized FLT3 inhibitors. The following tables summarize their half-maximal inhibitory concentrations (IC50) against wild-type (WT) FLT3, the common FLT3-ITD mutation, and the prevalent resistance mutations D835Y and F691L.
Biochemical Potency of FLT3 Inhibitors (IC50, nM)
| Inhibitor | FLT3-WT | FLT3-ITD | FLT3-D835Y | FLT3-F691L |
| Quizartinib (AC220) | 1.1 | 1.8 | 1.0 | - |
| Gilteritinib | 0.29 | 0.92-2.9 | - | - |
| Crenolanib | - | - | - | - |
| Sorafenib | 58-59 | - | - | - |
| Midostaurin | - | - | - | - |
| HM43239 | 1.1 | 1.8 | 1.0 | - |
| FF-10101 | 0.20 | - | 0.16 | - |
Cellular Potency of FLT3 Inhibitors (IC50, nM)
| Inhibitor | Cell Line (Mutation) | IC50 (nM) |
| Quizartinib (AC220) | MV4-11 (FLT3-ITD) | 0.31 - 0.89 |
| Gilteritinib | MV4-11 (FLT3-ITD) | 0.92 - 2.9 |
| Crenolanib | MOLM14-D835Y | 26.5 |
| MOLM14-F691L | 160.3 | |
| Sorafenib | MV4-11 (FLT3-ITD) | - |
| Midostaurin | MV4-11 (FLT3-ITD) | - |
| HM43239 | MV4-11 (FLT3-ITD) | 1.3 |
| MOLM-13 (FLT3-ITD) | 5.1 | |
| FF-10101 | MOLM-14-D835Y | - |
| MOLM-14-F691L | - |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the potency of FLT3 inhibitors.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
-
Reagents and Materials: Recombinant human FLT3 kinase (wild-type and mutant forms), kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor.
-
Procedure:
-
The FLT3 kinase is incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on FLT3 signaling.
-
Cell Lines: AML cell lines endogenously expressing FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) or engineered cell lines expressing specific resistance mutations.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach or stabilize overnight.
-
The cells are then treated with a range of concentrations of the FLT3 inhibitor.
-
The plates are incubated for a period of 48 to 72 hours.
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
For MTT assays, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a plate reader. For CellTiter-Glo®, the luminescence, which is proportional to the amount of ATP and thus viable cells, is measured.
-
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined by plotting the data on a dose-response curve.
Visualizing FLT3 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: FLT3 signaling pathway and points of inhibitor action and resistance.
Caption: Workflow for evaluating FLT3 inhibitor potency.
References
A Comparative Guide to FLT3-IN-16 and Novel FLT3 Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] This has made FLT3 a key therapeutic target, leading to the development of numerous small molecule inhibitors.
This guide provides a comparative analysis of the preclinical compound FLT3-IN-16 against a selection of novel, second-generation FLT3 inhibitors currently in development or recently approved. The information presented is intended to assist researchers in making informed decisions for their preclinical studies.
Performance Data: A Head-to-Head Look at Potency
The following tables summarize the available biochemical and cellular potency data for this compound and several novel FLT3 inhibitors. It is important to note that the data has been aggregated from various sources and experimental conditions may differ, warranting caution in direct comparisons.
Table 1: Biochemical Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | FLT3 | 1100 | Biochemical Assay |
| Quizartinib (AC220) | FLT3 | 1.1 | Kinase Assay |
| Gilteritinib (ASP2215) | FLT3 | 0.29 | Kinase Assay |
| Crenolanib | FLT3 | 0.74 (Kd) | CHO cells |
| FF-10101 | FLT3 | Covalent | Irreversible inhibitor |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Kd represents the dissociation constant, another measure of binding affinity.
Table 2: Cellular Inhibitory Activity (IC50)
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) |
| This compound | MV4-11 | FLT3-ITD | 2000 |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 0.56 |
| Gilteritinib (ASP2215) | MV4-11 | FLT3-ITD | 0.7 - 1.8 |
| Crenolanib | MV4-11 | FLT3-ITD | 8 |
| FF-10101 | Ba/F3-ITD | FLT3-ITD | Potent activity reported |
Note: MV4-11 is a human AML cell line endogenously expressing the FLT3-ITD mutation. Ba/F3 is a murine pro-B cell line that can be engineered to express specific FLT3 mutations.
Mechanisms of Action and Resistance Profiles
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.
-
Type I inhibitors bind to the active conformation of the FLT3 kinase and can inhibit both FLT3-ITD and tyrosine kinase domain (TKD) mutations. Gilteritinib and crenolanib are examples of Type I inhibitors.
-
Type II inhibitors bind to the inactive conformation of the kinase and are generally more selective for the FLT3-ITD mutation, with less activity against TKD mutations. Quizartinib is a prominent example of a Type II inhibitor.
Resistance to FLT3 inhibitors is a significant clinical challenge. On-target resistance often occurs through the acquisition of secondary mutations in the FLT3 gene, particularly in the TKD, which can render Type II inhibitors ineffective. Novel inhibitors like FF-10101, a covalent irreversible inhibitor, are being developed to overcome these resistance mechanisms.
Signaling Pathways and Experimental Workflows
To understand the context of FLT3 inhibition, it is crucial to visualize the downstream signaling pathways and the typical workflow for evaluating inhibitor efficacy.
Caption: A simplified diagram of the FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of FLT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key assays used in the evaluation of FLT3 inhibitors.
Biochemical FLT3 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
-
Materials:
-
Recombinant human FLT3 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration close to the Km for FLT3)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase buffer, FLT3 enzyme, and substrate to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence measurement for ADP production).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation/Viability Assay (MV4-11 Cells)
This assay assesses the ability of an inhibitor to reduce the proliferation and/or viability of AML cells that are dependent on FLT3 signaling.
-
Materials:
-
MV4-11 human AML cell line (ATCC® CRL-9591™)
-
Complete culture medium (e.g., IMDM with 10% FBS)
-
Test compounds (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
-
Procedure:
-
Culture MV4-11 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
FLT3 Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of FLT3 autophosphorylation in a cellular context, confirming target engagement.
-
Materials:
-
MV4-11 cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat MV4-11 cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-FLT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FLT3 to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion
The landscape of FLT3 inhibitors is rapidly evolving, with novel agents demonstrating increased potency and the ability to overcome resistance mechanisms that limit the efficacy of earlier-generation inhibitors. While this compound shows activity in the micromolar range, novel inhibitors such as quizartinib, gilteritinib, and crenolanib exhibit significantly greater potency in both biochemical and cellular assays, with IC50 values in the low nanomolar range. The development of irreversible inhibitors like FF-10101 represents a promising strategy to combat acquired resistance.
The data and protocols presented in this guide are intended to provide a valuable resource for the preclinical evaluation of FLT3 inhibitors. Researchers are encouraged to perform their own head-to-head comparisons under standardized conditions to generate the most reliable and comparable data for their specific research needs.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of FLT3-IN-16
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling FLT3-IN-16 are advised to adhere to the following essential safety and disposal procedures. This guide provides a comprehensive framework for the safe management of waste generated from the use of this potent kinase inhibitor, ensuring the protection of laboratory personnel and the environment.
This compound, a potent inhibitor of the Fms-like tyrosine kinase 3, is classified as harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical component of responsible laboratory practice. Adherence to these guidelines is mandatory to minimize environmental contamination and ensure a safe working environment.
I. Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are familiar with the following safety protocols.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Prevent contact with skin and eyes.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established institutional procedures for chemical spill cleanup. Do not allow the spilled material to enter drains or waterways.
II. Waste Categorization and Segregation
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Description |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers. |
| Liquid Waste | Solutions containing this compound, including stock solutions, experimental media, and solvent rinses (e.g., DMSO, ethanol). |
| Contaminated Labware | Glassware (pipettes, flasks, vials), plasticware (pipette tips, microfuge tubes), and sharps (needles) that have come into direct contact with this compound. |
III. Step-by-Step Disposal Procedures
Follow these procedures for the safe containment and disposal of each category of this compound waste.
A. Solid Waste Disposal
-
Containment:
-
Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
The container should be made of a material compatible with the chemical properties of this compound.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
The label must include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
The accumulation start date
-
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
B. Liquid Waste Disposal
-
Containment:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container with a secure screw-top cap.
-
Ensure the container material is compatible with the solvents used (e.g., a designated container for halogenated and another for non-halogenated solvents if required by your institution).
-
-
Labeling:
-
As with solid waste, immediately label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) present, associated hazards, and the accumulation start date.
-
-
Storage:
-
Keep the liquid waste container tightly sealed when not in use.
-
Store in a designated, well-ventilated satellite accumulation area, segregated from incompatible chemicals.
-
C. Contaminated Labware Disposal
-
Sharps:
-
Dispose of all chemically contaminated needles and blades in a designated, puncture-resistant sharps container labeled "Hazardous Waste - Sharps."[2]
-
-
Glassware and Plasticware:
-
Where feasible, decontaminate glassware by rinsing with a suitable solvent and collecting the rinsate as hazardous liquid waste.
-
Dispose of rinsed or grossly contaminated glassware and plasticware in a designated, puncture-resistant container specifically for chemically contaminated labware. This prevents injury to custodial staff.
-
Label the container clearly as "Chemically Contaminated Labware" and include the name of the contaminant (this compound).
-
IV. Final Disposal Pathway
-
Contact EHS: Once a waste container is full or has reached the institutional time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: All this compound waste must be disposed of through a licensed professional waste disposal service.[3]
-
Recommended Disposal Method: The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This high-temperature process is necessary to destroy the organic molecule and mitigate its environmental toxicity. Given that this compound contains nitrogen and sulfur atoms in its structure, the incineration process must be capable of managing the potential formation of nitrogen oxides (NOx) and sulfur oxides (SOx).[4][5]
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Flt3 Inhibitor III|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sulfur recovery incineration system - NBE [nbe.com.cn]
Safeguarding Your Research: A Comprehensive Guide to Handling FLT3-IN-16
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like FLT3-IN-16, a FMS-like tyrosine kinase 3 (FLT3) inhibitor investigated in the context of acute myeloid leukemia. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Safety and Logistical Information
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following table summarizes the key safety and logistical data for this compound.
| Category | Information |
| Chemical Identity | This compound (also known as Flt3 Inhibitor III) |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (nitrile rubber recommended), impervious clothing, and a suitable respirator.[1] |
| Handling Precautions | Avoid inhalation and contact with eyes and skin.[1] Use in a well-ventilated area or within a biological safety cabinet.[2] Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage at -20°C for powder or -80°C in solvent.[1] |
| First Aid: Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek immediate medical attention.[1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| First Aid: Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1] |
| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Spill Procedures | Collect spillage.[1] Clean spillages in a safe way as soon as possible.[1] Ensure adequate ventilation.[1] Use appropriate PPE during cleanup. |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[1] Follow local, state, and federal regulations for hazardous waste disposal. Trace chemotherapy waste should be placed in rigid, puncture-resistant containers labeled for incineration.[4] |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a standardized workflow is crucial for minimizing exposure risk and maintaining experimental integrity.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a detailed methodology for assessing the inhibitory activity of this compound against FLT3 kinase in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Myelin basic protein (MBP) as a substrate
-
[γ-³²P]ATP
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in the kinase assay buffer to achieve a range of concentrations for testing.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the serially diluted this compound or DMSO (for the control).
-
Add the recombinant FLT3 kinase to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mixture containing the substrate (MBP) and [γ-³²P]ATP.
-
Add the reaction mixture to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution like phosphoric acid.
-
-
Measurement of Kinase Activity:
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
FLT3 Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the FLT3 signaling pathway. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades. Mutations in FLT3, such as internal tandem duplications (ITD), can lead to constitutive activation of the receptor, promoting leukemogenesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
